6-N-Biotinylaminohexanol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYJOAYBYFSDA-OWYJLGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-N-Biotinylaminohexanol for Researchers and Drug Development Professionals
An Introduction to a Versatile Biotinylating Reagent
6-N-Biotinylaminohexanol is a valuable chemical tool in the fields of biochemistry, molecular biology, and drug development. It is a derivative of biotin (B1667282) (Vitamin H) featuring a six-carbon aliphatic spacer arm terminating in a primary alcohol. This unique structure allows for the covalent attachment of the high-affinity biotin tag to a wide variety of molecules and surfaces, facilitating their detection, purification, and study. The hexanol linker arm minimizes steric hindrance, ensuring that the biotin moiety remains accessible for strong and specific binding to avidin (B1170675) and streptavidin proteins. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for the scientific professional.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design. The following tables summarize key quantitative data for this reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₂₉N₃O₃S |
| Molecular Weight | 343.49 g/mol |
| CAS Number | 106451-92-7 |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Table 2: Solubility Profile of Biotin (as a proxy for this compound)
| Solvent | Solubility |
| Water | Low |
| Ethanol | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Table 3: Stability of the Biotin Moiety
| Condition | Stability |
| pH | Stable in neutral and acidic conditions; less stable at pH > 9 |
| Temperature | Stable up to 100°C in aqueous solution |
Spectroscopic Data Interpretation:
While a dedicated, high-resolution spectrum for this compound is not publicly available in spectral databases, the expected spectral features can be predicted based on its chemical structure.
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the biotin ring protons, the amide protons, and the methylene (B1212753) protons of the hexyl spacer and the biotin side chain. The terminal hydroxymethylene protons (-CH₂OH) would appear as a distinct triplet.
-
¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the amide, the carbons of the biotin ring, and the six distinct carbons of the hexyl spacer.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the hexyl chain.
-
FTIR: The infrared spectrum would display characteristic absorption bands for the N-H stretch of the amides, the C=O stretch of the amide and urea (B33335) moieties, the O-H stretch of the terminal alcohol, and the C-H stretches of the aliphatic chains.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative with 6-aminohexanol. A common method involves the use of biotin p-nitrophenyl ester.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve biotin p-nitrophenyl ester in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add a solution of 6-aminohexanol in DMF dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Key Applications and Experimental Protocols
The terminal hydroxyl group of this compound is the key to its versatility, allowing for its conjugation to a variety of molecules and surfaces.
Biotinylation of Carboxylic Acid-Containing Molecules and Surfaces
The hydroxyl group can be reacted with carboxylic acids to form an ester linkage. This is particularly useful for labeling proteins (via acidic amino acid residues), carboxylated nanoparticles, or carboxyl-functionalized surfaces.
Experimental Protocol: Coupling to Carboxylated Beads
-
Bead Activation: Resuspend carboxylated magnetic beads in an activation buffer (e.g., 0.1 M MES, pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the bead suspension and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Pellet the beads using a magnetic separator and discard the supernatant. Wash the beads twice with a wash buffer (e.g., PBS).
-
Conjugation: Resuspend the activated beads in a coupling buffer (e.g., PBS, pH 7.4) containing this compound. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to block any unreacted active esters. Incubate for 15 minutes.
-
Final Washes: Pellet the beads and wash them three times with a wash buffer to remove any unbound this compound. The biotinylated beads are now ready for use.
Affinity Chromatography and Pull-Down Assays
Biotinylated molecules, prepared using this compound, are powerful tools for isolating and studying binding partners from complex biological samples.
Experimental Protocol: Pull-Down Assay with a Biotinylated Probe
-
Probe Preparation: Synthesize or acquire a biotinylated probe (e.g., a protein or nucleic acid) that has been labeled using this compound.
-
Cell Lysate Preparation: Prepare a cell lysate containing the putative binding partners of your probe.
-
Binding: Incubate the biotinylated probe with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein-probe complexes.
-
Capture: Add streptavidin-coated magnetic beads to the mixture and incubate for another hour at 4°C to capture the biotinylated probe and its binding partners.
-
Washing: Pellet the beads with a magnet and wash them three to five times with a wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., a high-salt buffer, a low-pH buffer, or a buffer containing free biotin).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for the identification of unknown binding partners.
Enzyme-Linked Immunosorbent Assay (ELISA)
This compound can be used to prepare biotinylated antigens or antibodies for use in ELISA. The biotinylated molecule can be immobilized on a streptavidin-coated plate, providing a highly specific and stable assay surface.
Experimental Protocol: ELISA with a Biotinylated Antigen
-
Plate Coating: Coat a 96-well microplate with streptavidin.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Antigen Immobilization: Add the biotinylated antigen, prepared using this compound, to the wells and incubate to allow binding to the streptavidin.
-
Washing: Wash the plate to remove any unbound antigen.
-
Sample Incubation: Add the sample containing the primary antibody of interest to the wells and incubate.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a substrate for the enzyme and measure the resulting signal, which is proportional to the amount of primary antibody in the sample.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a biotin tag onto a wide range of molecules. Its spacer arm and terminal hydroxyl group provide the necessary flexibility and reactivity for a multitude of applications in research and drug development. The protocols and data provided in this guide serve as a valuable resource for scientists seeking to leverage the power of the biotin-streptavidin interaction in their experimental work.
An In-depth Technical Guide to 6-N-Biotinylaminohexanol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-N-Biotinylaminohexanol, a versatile biotinylation reagent. This document details its chemical structure, physicochemical properties, and key applications in research and development. It also includes detailed experimental protocols and workflow diagrams to facilitate its practical use in the laboratory.
Core Structure and Chemical Identity
This compound is a chemical compound that covalently links a biotin (B1667282) molecule to a six-carbon aliphatic chain terminating in a hydroxyl group. This structure provides a versatile tool for researchers, combining the high-affinity binding of biotin to streptavidin and avidin (B1170675) with a functional handle for further chemical modification. The hexanol linker arm reduces steric hindrance, allowing for efficient binding of the biotin moiety to its target proteins.
The terminal hydroxyl group of the hexanol chain can be readily functionalized, for example, by reacting with carboxylic acids or being converted to other reactive groups.[1] This allows for the conjugation of this compound to a wide range of molecules, including proteins, nucleic acids, and other small molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 106451-92-7 | [1][2] |
| Molecular Formula | C16H29N3O3S | [1][2] |
| Molecular Weight | 343.48 g/mol | [2] |
| Appearance | White to Off-White Solid | Pharmaffiliates |
| Storage Temperature | -20°C or 2-8°C | [1], Pharmaffiliates |
| Melting Point | Data not readily available in public domain | |
| Boiling Point | Data not readily available in public domain | |
| Solubility | Data not readily available in public domain |
Spectral Properties
Detailed spectral data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for the structural confirmation and purity assessment of this compound. While the complete spectra are not publicly available, several chemical suppliers indicate the availability of NMR data for their products.[1][3]
-
¹H NMR & ¹³C NMR: The proton and carbon NMR spectra would confirm the presence of the biotin ring system, the hexyl linker, and the terminal hydroxyl group through characteristic chemical shifts and coupling patterns.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage and the biotin ureido ring, as well as a broad O-H stretch from the terminal alcohol.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in a variety of applications:
-
Biotinylation: The terminal hydroxyl group can be activated or modified to react with various functional groups on target molecules, effectively labeling them with biotin.
-
Affinity Chromatography: Biotinylated molecules can be used for the purification of streptavidin or avidin, or conversely, immobilized streptavidin/avidin can be used to capture and purify biotinylated targets. This is a cornerstone of pull-down assays.[1]
-
Immunoassays: The high-affinity biotin-streptavidin interaction is widely used to develop sensitive detection systems in techniques like ELISA and Western blotting.
-
Enzyme Inhibition Studies: Derivatives of this compound have been synthesized to act as potent inhibitors of specific enzymes, such as serine esterases and proteases. This opens avenues for its use in activity-based protein profiling and drug discovery.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of an activated biotin derivative, such as biotin p-nitrophenyl ester, with 6-aminohexanol.
Materials:
-
Biotin p-nitrophenyl ester
-
6-Aminohexanol
-
Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) mixture)
Procedure:
-
Dissolve biotin p-nitrophenyl ester in anhydrous DMF.
-
Add a solution of 6-aminohexanol in DMF to the reaction mixture.
-
Add triethylamine to the mixture to act as a base and stir at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Confirm the identity and purity of the final product using NMR, IR, and MS analysis.
General Protocol for Affinity Purification of a Biotinylated Protein
This protocol outlines the general steps for capturing a biotinylated protein of interest using streptavidin-coated magnetic beads.
Materials:
-
Cell lysate or protein solution containing the biotinylated target protein
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin in PBS, or a low pH buffer)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads in the vial. Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Equilibration: Wash the beads twice with Binding/Wash Buffer to equilibrate them.
-
Binding: Add the cell lysate or protein solution containing the biotinylated target to the equilibrated beads. Incubate at room temperature or 4°C with gentle rotation for 1-2 hours to allow the biotinylated protein to bind to the streptavidin.
-
Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the beads and incubate for a specified time (e.g., 10-30 minutes) to release the biotinylated protein from the streptavidin.
-
Sample Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the purified biotinylated protein. The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Caption: Workflow for affinity purification of a biotinylated protein.
Caption: Key structural features and resulting functionality of this compound.
References
Technical Guide: 6-N-Biotinylaminohexanol (CAS: 106451-92-7) for Research Applications
This in-depth technical guide provides comprehensive information on 6-N-Biotinylaminohexanol, a versatile biotinylation reagent for researchers, scientists, and drug development professionals. The guide covers its chemical properties, detailed experimental protocols for its use in applications such as pull-down assays, and the underlying logical workflows.
CAS Number: 106451-92-7[1][2][3][4]
Core Compound Specifications
This compound is a chemical reagent that incorporates a biotin (B1667282) molecule linked to a six-carbon chain (hexanol).[1] The terminal hydroxyl group on the hexanol linker allows for further chemical modification and conjugation to various molecules.[1]
| Property | Value | Reference |
| CAS Number | 106451-92-7 | [1][2][3][4] |
| Molecular Formula | C16H29N3O3S | [1][2][4] |
| Molecular Weight | 343.48 g/mol (or 343.5) | [1][2][3] |
| Synonyms | (3aS,4S,6aR)-Hexahydro-N-(6-hydroxyhexyl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [4] |
| Storage Conditions | -20°C | [1] |
| Shipping Conditions | Ambient Temperature | [1] |
Principle of Application
This compound serves as a biotinylation reagent. The core principle of its application lies in the high-affinity interaction between biotin and streptavidin (or avidin). By chemically conjugating this molecule to a protein, nucleic acid, or other ligand of interest, researchers can use streptavidin-coated substrates (like beads or plates) to capture, purify, or detect the biotinylated molecule and its binding partners. The hexanol linker provides spatial separation between the biotin and the conjugated molecule, which can help minimize steric hindrance and improve the efficiency of the biotin-streptavidin interaction.
The primary alcohol group of this compound is not reactive on its own for direct conjugation to common biological functional groups like amines or thiols. Therefore, it typically requires chemical activation or modification to introduce a more reactive functional group before it can be used for biotinylating macromolecules.
Experimental Protocols
The following sections provide detailed, generalized protocols for the activation of this compound and its subsequent use in a pull-down assay to identify protein-protein interactions.
Activation of this compound (Example: Tosylation)
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions (e.g., with an amine group on a target molecule).
Materials:
-
This compound
-
Anhydrous pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Methodology:
-
Dissolve this compound in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 molar equivalents) to the solution while stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench it by adding cold, saturated NaHCO3 solution.
-
Extract the product with DCM (3x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the tosylated product.
-
The resulting activated biotinylation reagent can then be used to react with nucleophiles, such as the amine groups on a protein or other molecule of interest.
Biotinylation of a Target Protein
This protocol outlines the conjugation of the activated this compound to a purified "bait" protein.
Materials:
-
Activated this compound (from section 3.1)
-
Purified "bait" protein in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Methodology:
-
Dissolve the activated this compound in a small amount of DMSO to create a stock solution.
-
Adjust the concentration of the purified bait protein to 1-5 mg/mL in an amine-free buffer.
-
Add a 10- to 50-fold molar excess of the activated biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
To remove the unreacted biotinylation reagent, pass the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.
-
Collect the protein-containing fractions.
-
Determine the concentration of the biotinylated protein.
-
The biotinylated protein is now ready for use in downstream applications.
Pull-Down Assay to Detect Protein-Protein Interactions
This protocol describes the use of the biotinylated "bait" protein to capture its interacting partners ("prey") from a cell lysate.
Materials:
-
Biotinylated "bait" protein
-
Streptavidin-coated magnetic beads
-
Cell lysate containing "prey" proteins
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
Magnetic rack
-
Western blot or mass spectrometry equipment for analysis
Methodology:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with the wash buffer.
-
Bait Immobilization: Incubate the washed beads with the biotinylated "bait" protein for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin binding.
-
Blocking: Wash the beads with the immobilized bait protein three times with the wash buffer to remove any unbound bait. This step also helps to block non-specific binding sites on the beads.
-
Binding of Prey: Add the cell lysate to the beads and incubate for 1-3 hours at 4°C with gentle rotation to allow the "prey" proteins to bind to the immobilized "bait" protein.
-
Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant (unbound proteins). Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and incubate (e.g., at 95°C for 5-10 minutes if using SDS-PAGE sample buffer) to release the bait and prey proteins from the beads.
-
Analysis: Collect the eluate and analyze the protein content by Western blotting (to confirm a suspected interaction) or by mass spectrometry (to identify unknown interacting partners).
Visualized Workflows and Pathways
The following diagrams illustrate the logical and experimental workflows described in the protocols.
Caption: Workflow for the activation of this compound and subsequent protein biotinylation.
Caption: Step-by-step workflow of a pull-down assay using a biotinylated bait protein.
Applications in Research
This compound is a valuable tool for various applications in life science research, including:
-
Identifying Protein-Protein Interactions: As detailed in the protocols, it can be used to biotinylate a protein of interest for use in pull-down assays or other affinity-based methods to discover and validate interaction partners.[1]
-
Affinity Chromatography: An activated form of this reagent can be used to biotinylate antibodies or other ligands, which can then be immobilized on streptavidin supports to create custom affinity chromatography columns for the purification of specific target molecules.
-
Labeling of Biomolecules: The hydroxyl group can be modified to introduce other functionalities, allowing for the biotinylation of a wide range of molecules for detection and purification purposes.
By providing a means to attach the high-affinity biotin tag to molecules of interest, this compound facilitates the study of complex biological systems and is a key component in the toolkit of researchers in cell biology, biochemistry, and drug discovery.
References
6-N-Biotinylaminohexanol: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 6-N-Biotinylaminohexanol, a versatile reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and key applications, with a focus on its utility in affinity-based experimental procedures.
Core Chemical Data
This compound is a chemical compound that incorporates a biotin (B1667282) molecule linked to a hexanolamine spacer. This structure is pivotal for its application in biotechnology and molecular biology, primarily leveraging the high-affinity interaction between biotin and streptavidin. The terminal hydroxyl group on the hexanol spacer allows for further chemical modifications.
| Property | Value | Source |
| Molecular Weight | 343.48 g/mol | [1][2] |
| Molecular Formula | C16H29N3O3S | [1][3] |
| CAS Number | 106451-92-7 | [1][3] |
| Alternate Names | (3aS,4S,6aR)-Hexahydro-N-(6-hydroxyhexyl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C | [3] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the reaction of a biotin derivative with 6-aminohexanol. A common method involves the use of d-Biotin p-nitrophenyl ester as the biotin source.
Experimental Protocol: Synthesis of this compound
Materials:
-
d-Biotin p-nitrophenyl ester
-
6-aminohexanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
p-dimethylaminocinnamaldehyde (for TLC visualization)
-
Ninhydrin (for TLC visualization)
Procedure:
-
Dissolve d-Biotin p-nitrophenyl ester (1.37 mmol) and 6-aminohexanol (1.37 mmol) in DMSO (5 mL).[1]
-
Stir the reaction mixture for 16 hours at room temperature.[1]
-
Pour the mixture into water to precipitate the product.
-
Filter the precipitate and wash with water.
-
Dry the product under vacuum.
-
The progress and purity of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 CH2Cl2:MeOH.[1]
-
Visualize the product spot on the TLC plate using p-dimethylaminocinnamaldehyde.[1]
-
Confirm the absence of the primary amine starting material by staining with ninhydrin, which should yield a negative result.[1]
Applications in Research
The primary utility of this compound stems from the biotin moiety, which exhibits a strong and specific interaction with streptavidin and avidin (B1170675) proteins. This property makes it an invaluable tool for a variety of affinity-based applications.
Affinity Chromatography and Pull-Down Assays
This compound can be conjugated to other molecules of interest, such as proteins, peptides, or small molecule inhibitors, through its terminal hydroxyl group. The resulting biotinylated probe can then be used to capture interacting partners from complex biological mixtures.
General Workflow:
-
Immobilization: Streptavidin-coated beads are prepared as the affinity matrix.
-
Binding: The biotinylated probe (e.g., a drug conjugated to this compound) is incubated with the streptavidin beads, allowing for strong and specific binding.
-
Incubation: The bead-probe complex is then incubated with a cell lysate or other biological sample containing potential binding partners.
-
Washing: Unbound proteins are washed away, leaving the target protein complex bound to the beads.
-
Elution: The captured proteins are eluted from the beads for subsequent analysis by techniques such as mass spectrometry or Western blotting.
While this compound itself is not directly involved in cellular signaling, its application in creating biotinylated probes allows for the study of signaling pathway components. For instance, a biotinylated inhibitor can be used to isolate its target kinase and associated proteins, thereby elucidating protein-protein interactions within a specific signaling cascade.
Conclusion
This compound is a fundamental tool for researchers engaged in the study of molecular interactions. Its straightforward synthesis and the robust nature of the biotin-streptavidin interaction provide a reliable method for the isolation and analysis of target biomolecules. The experimental framework provided herein serves as a guide for its synthesis and application in affinity-based research methodologies.
References
Navigating the Solubility of 6-N-Biotinylaminohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a derivative of biotin (B1667282), also known as Vitamin H, a water-soluble B-vitamin. This compound incorporates a six-carbon alcohol linker arm attached to the valeric acid side chain of biotin. This linker provides spacing that can reduce steric hindrance in biotin-avidin binding applications. Understanding the solubility of this compound is critical for its effective use in various biochemical assays, including ELISA, immunohistochemistry, affinity chromatography, and drug delivery systems. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides insights into its expected solubility based on the known properties of biotin and related derivatives, along with a detailed protocol for determining its solubility in various solvents.
Understanding the Solubility Profile
The solubility of biotin and its derivatives is influenced by several factors, including the physicochemical properties of the biotin molecule itself and any modifications, such as the addition of linker arms.
The Role of the Biotin Core: Biotin has limited solubility in neutral aqueous solutions. Its solubility can be enhanced in the presence of strong bases, such as sodium hydroxide, or in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2]
The Influence of the Hexanol Linker: The 6-aminohexanol linker in this compound introduces a flexible, hydrophobic alkyl chain.[3] This hydrocarbon linker is expected to decrease the aqueous solubility of the molecule compared to biotin itself or biotin derivatives with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains.[4][5] Conversely, the hydrophobic nature of the hexanol linker may enhance its solubility in less polar organic solvents.
Estimated Solubility of Biotin and a Structurally Similar Derivative
While direct quantitative data for this compound is scarce, the following table summarizes the known solubility of biotin and provides data for a structurally analogous compound, Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester, to serve as a practical reference.
| Compound | Solvent | Solubility | Temperature (°C) |
| Biotin | Water | 22 mg/100 mL | 25 |
| Biotin | Alcohol | 80 mg/100 mL | 25 |
| Biotin | 0.1 M NaOH | 10 mg/mL | 25 |
| Biotin | DMSO | Very soluble | Not specified |
| Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester | DMF | 25 mg/mL | Not specified |
| Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester | Water | ≤2 mg/mL (with sonication) | Not specified |
Experimental Protocol for Determining the Solubility of this compound
To ascertain the precise solubility of this compound in specific solvents, the following experimental protocol can be employed. This method is based on the isothermal shake-flask method, a common technique for solubility determination.
Materials:
-
This compound (solid)
-
A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-20 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette. Be cautious not to disturb the solid pellet at the bottom.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be accurately recorded.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solute in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct, quantitative solubility data for this compound remains limited in published literature, an understanding of the physicochemical properties of biotin and the influence of the hydrophobic hexanol linker allows for reasoned estimations of its solubility behavior. For applications requiring precise solubility information, the provided experimental protocol offers a robust framework for its determination. This guide serves as a valuable resource for researchers and professionals in optimizing the use of this compound in their scientific endeavors.
References
- 1. Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester = 95 TLC, powder 89889-52-1 [sigmaaldrich.com]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
6-N-Biotinylaminohexanol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-N-Biotinylaminohexanol, a commonly used biotinylation reagent in research and drug development. Understanding the stability profile of this reagent is critical for ensuring the reliability and reproducibility of experimental results. This document summarizes key data, outlines experimental approaches for stability assessment, and provides visual guides to its chemical properties and handling.
Summary of Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | [1] |
| Atmosphere | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2] |
| Shipping | Typically shipped at ambient temperature. | [1] |
Chemical Stability Profile
While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from the general characteristics of biotinylated compounds and the chemistry of its amide linkage.
| Condition | Expected Stability | Rationale |
| pH | Stable in neutral to slightly acidic conditions (pH 4-7.5). Susceptible to hydrolysis under strongly acidic or basic conditions. | The amide bond is the primary site of potential degradation. Acid-catalyzed hydrolysis is a common degradation pathway for amides. While base-catalyzed hydrolysis is possible, it generally requires more forcing conditions (e.g., heat). |
| Temperature | The solid form is stable at recommended storage temperatures. Stability in solution is temperature-dependent. For reactions, temperatures from 4-37°C are common. | The biotin-avidin interaction itself is remarkably stable to high temperatures, but the chemical structure of the biotinylated molecule is the limiting factor. |
| Solvents | Should be dissolved in anhydrous aprotic solvents like DMSO or DMF for stock solutions. Aqueous solutions should be prepared fresh. | The presence of water can lead to hydrolysis of the amide bond over time, especially at non-neutral pH. |
| Biological Milieu | While the amide bond is generally stable, some studies have shown that certain biotin-protein linkages can be cleaved in human plasma. | This is likely due to enzymatic activity, though non-enzymatic hydrolysis can also occur. |
Potential Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the amide bond, which would yield biotin (B1667282) and 6-aminohexanol.
References
- 1. Biotin–Protein Bond: Instability and Structural Modification to Provide Stability for In Vivo Applications | Springer Nature Experiments [experiments.springernature.com]
- 2. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biotinylaminohexanol Linker for Researchers, Scientists, and Drug Development Professionals
Introduction
The biotinylaminohexanol linker is a versatile chemical tool widely employed in bioconjugation, diagnostics, and targeted drug delivery. Its structure consists of biotin (B1667282), a vitamin with an exceptionally high affinity for streptavidin and avidin, connected to a six-carbon aliphatic chain (aminohexanol). This linker provides a flexible spacer arm that mitigates steric hindrance, allowing for efficient interaction between the biotin moiety and its binding partners. This guide provides a comprehensive overview of the biotinylaminohexanol linker, including its physicochemical properties, detailed experimental protocols, and its application in various experimental workflows and targeted therapies.
Core Concepts and Properties
The utility of the biotinylaminohexanol linker is primarily derived from the robust and highly specific interaction between biotin and streptavidin. This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M), making it essentially irreversible under many conditions.[1][2][3] The aminohexanol spacer arm serves to distance the biotin molecule from the conjugated biomolecule, which is crucial for overcoming steric hindrance and ensuring efficient binding to streptavidin.[4]
The linker is typically incorporated into molecules of interest through the reaction of its terminal functional group. For instance, 6-N-Biotinylaminohexanol features a terminal hydroxyl group that can be further functionalized.[5][6] A more common and ready-to-use variant is the N-hydroxysuccinimide (NHS) ester of biotinamidohexanoic acid, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[4]
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Amino-1-hexanol |
| CAS Number | 106451-92-7 | 4048-33-3 |
| Molecular Formula | C16H29N3O3S | C6H15NO |
| Molecular Weight | 343.48 g/mol | 117.19 g/mol |
| Appearance | White to off-white solid | Crystals |
| Melting Point | Not specified | 54-58 °C |
| Boiling Point | Not specified | 135-140 °C (at 30 mmHg) |
| Solubility | Soluble in water | Soluble in water |
Binding Affinity and Kinetics
The biotin-streptavidin interaction is characterized by a very low dissociation constant (Kd), indicating extremely high affinity. While the aminohexanol linker is designed to preserve this strong interaction, direct comparative studies quantifying the precise effect of this specific linker on the Kd are not extensively documented in readily available literature. However, the successful and widespread use of this linker in affinity-based applications attests to its efficacy in maintaining high-affinity binding.
| Interaction | Dissociation Constant (Kd) | Key Characteristics |
| Biotin - Streptavidin | ~10-14 - 10-15 M[2][3] | One of the strongest known non-covalent biological interactions. Very rapid on-rate and extremely slow off-rate. |
| Biotinylated Macromolecule - Streptavidin | Generally high affinity, though may be slightly lower than free biotin due to steric factors.[7] | The spacer arm of the biotinylaminohexanol linker helps to minimize the reduction in affinity. |
Linker Stability
The stability of the biotinylaminohexanol linker is a critical factor, particularly in applications such as targeted drug delivery where the conjugate must remain intact in the bloodstream. The core of the linker contains a stable amide bond. The stability of linkers, especially in biological matrices like plasma, is an active area of research in drug development.
| Linker Type / Condition | Half-life / Stability | Notes |
| Amide Bond (general) | Generally stable under physiological conditions (pH 7.4).[6][8][9] | Can be cleaved by specific enzymes (amidases), though this is not a common degradation pathway in plasma. |
| N-Hydroxysuccinimide (NHS) Ester | Hydrolytically unstable in aqueous solutions. Half-life of hours at neutral pH.[10][11][12] | This is the reactive group for conjugation, not the final stable linker. It is designed to react with amines to form a stable amide bond. |
Experimental Protocols
Protocol 1: Protein Biotinylation using NHS-Ester of Biotinamidohexanoic Acid
This protocol describes a general method for labeling proteins with a biotinylaminohexanol linker via an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Succinimidyl-6-(biotinamido)hexanoate (NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-LC-Biotin in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin-Agarose
This protocol outlines the steps for capturing a biotinylated protein using a streptavidin-functionalized resin.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-2.8, or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Prepare the Streptavidin Column: Pack a column with the desired amount of streptavidin-agarose resin. Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Load the Sample: Apply the sample containing the biotinylated protein to the column. Allow the sample to flow through the column at a slow rate to ensure efficient binding.
-
Wash the Column: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the Protein: Elute the bound biotinylated protein using the chosen Elution Buffer.
-
For harsh elution: Use a low pH buffer like 0.1 M glycine-HCl. Collect fractions and immediately neutralize them with the Neutralization Buffer.
-
For competitive elution: Use a buffer containing a high concentration of free biotin (e.g., 2-10 mM). This method is gentler but may be less efficient.
-
-
Analyze Fractions: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE or UV-Vis spectrophotometry.
Visualizations: Workflows and Signaling Pathways
Biotin-Streptavidin Affinity Chromatography Workflow
The following diagram illustrates the key steps involved in the purification of a biotinylated protein using streptavidin affinity chromatography.
Caption: Workflow for the purification of biotinylated proteins.
Biotin-Mediated Targeted Drug Delivery and Endocytosis
This diagram depicts a simplified signaling pathway for targeted drug delivery using a biotinylated therapeutic agent, leading to receptor-mediated endocytosis.
Caption: Biotin-mediated targeted drug delivery pathway.
Conclusion
The biotinylaminohexanol linker is an indispensable tool in modern biotechnology and drug development. Its ability to provide a stable and flexible spacer for the high-affinity biotin-streptavidin interaction enables a wide range of applications, from routine protein purification to the sophisticated design of targeted therapeutics. Understanding the fundamental properties of this linker, along with established experimental protocols, is crucial for researchers and scientists aiming to leverage its power in their work. The continued development of novel linker technologies, building upon the principles demonstrated by staples like the biotinylaminohexanol linker, will undoubtedly continue to drive innovation in the life sciences.
References
- 1. biorxiv.org [biorxiv.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. Succinimidyl-6-(biotinamido) Hexanoate - ProChem, Inc. [prochemonline.com]
- 5. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. N-Hydroxysuccinimide active ester [schem.jp]
- 12. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immobilization, and the detection of protein-protein interactions. 6-N-Biotinylaminohexanol is a biotinylating reagent that features a biotin moiety linked to a hexanol spacer arm. The terminal hydroxyl group of the hexanol spacer allows for a two-step labeling strategy, providing greater control over the reaction and enabling the labeling of proteins at carboxyl groups, in addition to the more common labeling of primary amines.
This document provides detailed application notes and protocols for the use of this compound in protein labeling.
Principle of Two-Step Protein Biotinylation
Directly labeling proteins with this compound is not feasible as the terminal hydroxyl group is not inherently reactive towards functional groups on proteins. Therefore, a two-step process is employed:
-
Activation of this compound: The terminal hydroxyl group is first activated to create a more reactive functional group. A common and effective method is the conversion of the alcohol to an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
-
Protein Labeling with Activated Biotin: The resulting NHS-activated this compound can then be directly used to label proteins by reacting with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain) to form stable amide bonds.
Alternatively, the activated carboxyl groups on a protein (aspartic and glutamic acid residues) can be targeted by using this compound in the presence of EDC, which facilitates the formation of an amide bond between the protein's carboxyl group and the biotin reagent's terminal (now part of a reactive intermediate) amine.
The hexanol spacer arm in this compound is advantageous as it reduces steric hindrance between the biotin molecule and the protein, which can improve the binding efficiency of the biotinylated protein to streptavidin.
Data Presentation
Table 1: Molar Ratios for Protein Biotinylation
| Molar Excess of Biotin Reagent to Protein | Target Protein Concentration | Expected Degree of Labeling |
| 10-fold | 1-5 mg/mL | Low to Moderate |
| 20-fold | 1-5 mg/mL | Moderate to High |
| 50-fold | 1-5 mg/mL | High |
| 100-fold | < 1 mg/mL | High (for dilute protein solutions) |
Note: The optimal molar excess should be determined empirically for each protein.
Table 2: Recommended Buffer Systems for Biotinylation
| Reaction Step | Recommended Buffer | pH | Incompatible Components |
| Activation of this compound (EDC/NHS reaction) | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) |
| Protein Labeling (NHS ester reaction) | Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer | 7.2 - 8.5 | Buffers containing primary amines (e.g., Tris, glycine) |
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the synthesis of the amine-reactive NHS ester of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dry, inert gas (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of NHS to the solution.
-
Add a 1.5-fold molar excess of EDC to the solution.
-
Incubate the reaction mixture at room temperature for 4 hours to overnight with constant stirring under a dry, inert atmosphere.
-
The resulting solution containing the NHS-activated this compound can be used immediately for protein labeling or stored at -20°C under dessication for later use. For long-term storage, it is recommended to purify the NHS ester.
Protocol 2: Labeling of Proteins with NHS-Activated this compound
This protocol details the labeling of proteins using the pre-activated NHS ester of this compound.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated this compound solution (from Protocol 1)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis tubing (with appropriate molecular weight cut-off)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.
-
Add the desired molar excess of the NHS-activated this compound solution to the protein solution. A 10- to 50-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove the excess, unreacted biotinylation reagent and reaction by-products by dialysis against PBS or by using a desalting column.
-
The biotinylated protein is now ready for downstream applications.
Protocol 3: Detection of Biotinylated Proteins by Western Blot
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
Separate the biotinylated protein from the unlabeled control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:10,000 to 1:50,000) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
Visualizations
Caption: Workflow for the two-step biotinylation of proteins.
Caption: Affinity purification of a biotinylated protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive biotinylation reagent | Use freshly prepared or properly stored activated biotin. |
| Presence of primary amines in the protein buffer | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. | |
| Incorrect pH of the reaction buffer | Ensure the pH is between 7.2 and 8.5 for efficient labeling of primary amines. | |
| Insufficient molar excess of biotin reagent | Increase the molar ratio of the biotin reagent to the protein. | |
| Protein Precipitation | High degree of biotinylation | Reduce the molar excess of the biotin reagent or shorten the reaction time. |
| Protein instability under reaction conditions | Perform the labeling reaction at 4°C. | |
| High Background in Detection | Incomplete removal of excess biotin | Ensure thorough purification of the biotinylated protein by dialysis or desalting. |
| Inadequate blocking of the membrane | Increase the blocking time or use a different blocking agent. | |
| Non-specific binding of Streptavidin-HRP | Increase the number of wash steps or the stringency of the wash buffer. |
Conclusion
The two-step biotinylation strategy using this compound offers a versatile and controlled method for labeling proteins. By activating the terminal hydroxyl group, researchers can generate a stable amine-reactive reagent that can be used in a subsequent, well-defined labeling reaction. The inclusion of a spacer arm helps to minimize steric hindrance, making this reagent a valuable tool for a wide range of applications that rely on the robust biotin-streptavidin interaction. Proper optimization of reaction conditions and thorough purification of the labeled protein are critical for achieving successful and reproducible results.
6-N-Biotinylaminohexanol protocol for cell surface biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface biotinylation is a powerful technique used to label and subsequently isolate cell surface proteins. This method is instrumental in studying protein trafficking, identifying plasma membrane-localized drug targets, and understanding the dynamic nature of the cell surface proteome. The principle relies on the use of a biotinylation reagent that is impermeable to the cell membrane, ensuring that only proteins with extracellular domains are labeled.
This document provides a detailed protocol for cell surface biotinylation primarily using amine-reactive, water-soluble N-hydroxysuccinimide (NHS) ester derivatives of biotin (B1667282), such as Sulfo-NHS-LC-Biotin. While other biotinylating agents exist, Sulfo-NHS esters are widely used for their efficiency in reacting with primary amines (e.g., on lysine (B10760008) residues) on surface proteins under physiological conditions and their inability to cross the plasma membrane, which is crucial for the specific labeling of cell surface proteins.[1][2]
Principle of the Method
The biotinylation reagent, for instance, EZ-Link™ Sulfo-NHS-LC-Biotin, possesses a water-soluble Sulfo-NHS ester group that reacts with primary amine groups on proteins to form stable amide bonds.[2] Because of its charged nature, the reagent cannot permeate the cell membrane, thus restricting the biotin labeling to proteins exposed on the cell surface.[1][2] Following the labeling process, the cells are lysed, and the biotinylated proteins can be affinity-purified using immobilized streptavidin or avidin, which exhibit an exceptionally high affinity for biotin.[3][4] The isolated proteins can then be identified and quantified using downstream applications like Western blotting or mass spectrometry.[3][4][5]
Experimental Workflow Overview
Caption: A schematic overview of the cell surface biotinylation experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful cell surface biotinylation experiments.
Table 1: Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Biotin Reagent Concentration | 0.1 - 2.5 mg/mL (approx. 0.2 - 5 mM) | Optimal concentration may vary by cell type and protein of interest.[2][6][7][8] |
| Incubation Time | 10 - 30 minutes | Longer incubation times do not necessarily improve labeling and may increase the risk of internalization.[1][2][5][7] |
| Incubation Temperature | 4°C (on ice) or Room Temperature | 4°C is recommended to minimize endocytosis of labeled proteins.[1][6][7] Room temperature can be used for faster reactions.[2][9] |
| Quenching Agent Concentration | 50 - 100 mM Glycine (B1666218) or Tris | Quenches unreacted biotin reagent to prevent labeling of intracellular proteins after lysis.[1][3][7] |
| Cell Density | ~25 x 10^6 cells/mL (suspension) or 85-95% confluency (adherent) | Higher cell concentrations require less biotin reagent.[2][5][9] |
Table 2: Recommended Buffers and Solutions
| Buffer/Solution | Composition | pH | Purpose |
| Wash Buffer | Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Washing cells to remove amine-containing media.[2][9] A higher pH (8.0) can increase the reaction speed.[2] |
| Biotinylation Buffer | PBS (pH 7.2 - 8.0) | 7.2 - 8.0 | Solvent for the biotinylation reagent.[2][9] |
| Quenching Buffer | 50-100 mM Glycine or Tris in PBS | ~7.4 | To stop the biotinylation reaction.[1][3][7] |
| Lysis Buffer | RIPA buffer or other suitable lysis buffer with protease inhibitors | ~7.4 | To solubilize cell proteins.[8][10] |
| Elution Buffer | SDS-PAGE sample buffer with a reducing agent (e.g., DTT) for cleavable biotin | N/A | To release biotinylated proteins from streptavidin beads.[5] |
Detailed Experimental Protocols
Materials
-
EZ-Link™ Sulfo-NHS-LC-Biotin (or Sulfo-NHS-SS-Biotin for cleavable option)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors, ice-cold
-
Streptavidin Agarose (B213101) Resin or Magnetic Beads
-
Adherent or suspension cells
-
Standard cell culture reagents and equipment
-
Refrigerated centrifuge
-
Rocking platform
Protocol for Adherent Cells
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare the biotinylation solution by dissolving the Sulfo-NHS-ester biotin reagent in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[11] Note: These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[9]
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at 4°C on a rocking platform.[1]
-
-
Quenching:
-
Cell Lysis:
-
Aspirate the final quenching wash.
-
Add ice-cold Lysis Buffer with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[5][8]
-
Incubate on ice for 30 minutes, with vortexing at the beginning and end of the incubation.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10][11]
-
Transfer the supernatant to a new tube. This contains the total cellular protein.
-
Protocol for Suspension Cells
-
Cell Preparation:
-
Biotinylation Reaction:
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[2][9]
-
Prepare the biotinylation solution as described for adherent cells.
-
Add the biotinylation solution to the cell suspension.
-
Incubate for 30 minutes at room temperature or on ice with gentle mixing.[2]
-
-
Quenching and Lysis:
-
Follow the quenching and cell lysis steps as described for adherent cells, pelleting the cells by centrifugation between washes.
-
Isolation of Biotinylated Proteins
-
Binding to Streptavidin:
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully remove the supernatant. This fraction contains the non-biotinylated (intracellular) proteins.
-
Wash the beads three to five times with ice-cold Lysis Buffer, followed by washes with high-salt and no-salt buffers to minimize non-specific binding.[10]
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add SDS-PAGE sample buffer to the beads.
-
If using a cleavable biotin (Sulfo-NHS-SS-Biotin), include a reducing agent like DTT (50 mM) and incubate to cleave the disulfide bond.[5][9]
-
Heat the samples at 70-95°C for 5-10 minutes to elute the biotinylated proteins.[10]
-
Centrifuge to pellet the beads and collect the supernatant containing the isolated cell surface proteins.
-
Downstream Analysis
The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to detect specific proteins of interest, or by mass spectrometry for proteomic profiling of the cell surface.
Controls and Troubleshooting
-
Negative Control: Perform a mock biotinylation without adding the biotin reagent to ensure that protein pull-down is biotin-dependent.[12]
-
Positive Control: Probe for a known, abundant plasma membrane protein (e.g., Na+/K+-ATPase) to validate the procedure.[7]
-
Intracellular Protein Control: Probe for an abundant cytosolic protein (e.g., GAPDH or Aldolase A) in the eluted fraction. Its absence indicates that the cell membrane was not compromised during labeling and that only surface proteins were biotinylated.[7][13]
-
Troubleshooting Low Yield: If the yield of biotinylated proteins is low, consider increasing the concentration of the biotin reagent or ensuring that all amine-containing components from the culture media have been thoroughly washed away.[5] Inefficient cell scraping can also be a cause.[5]
-
Troubleshooting High Background: High background of non-specific binding to the streptavidin beads can be addressed by increasing the number and stringency of the wash steps.[13]
Chemical Reaction Diagram
Caption: Reaction of Sulfo-NHS-Ester Biotin with a primary amine on a cell surface protein.
References
- 1. Surface protein biotinylation [protocols.io]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ukdiss.com [ukdiss.com]
- 7. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell surface biotinylation [protocols.io]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface biotinylation problem(s) - Protein and Proteomics [protocol-online.org]
Application Notes: Covalent Attachment of 6-(Biotinylamino)hexanoic Acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a peptide or protein, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity and specificity of the interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly sensitive detection, robust purification, and versatile immobilization of target molecules.[1]
This document provides detailed protocols for the covalent attachment of biotin to peptides using an activated form of 6-(Biotinylamino)hexanoic acid, commonly known as Biotin-X or Biotin-Ahx. The hexanoic acid spacer arm is crucial as it reduces steric hindrance between the biotin molecule and the peptide, ensuring that the biotin remains accessible for binding to streptavidin.[1][2] The most common and efficient method for this conjugation targets primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester of 6-(Biotinylamino)hexanoic acid.[3][4] This reaction forms a stable amide bond, resulting in a permanently biotin-labeled peptide.
Chemical Principle
The core of the biotinylation process is the reaction between an amine-reactive biotinylation reagent and a primary amine on the peptide. N-hydroxysuccinimide (NHS) esters are highly reactive towards nucleophilic primary amines at a slightly alkaline pH, while showing minimal reactivity in acidic conditions. The reaction releases the NHS group and forms a stable amide bond.
Caption: Reaction scheme for peptide biotinylation.
Data Presentation: Reaction Parameters
Successful biotinylation depends on carefully controlled reaction parameters. The following tables summarize key quantitative data derived from established protocols.
Table 1: Recommended Molar Coupling Ratios
| Molecule Type | Molar Ratio (Biotin Reagent : Peptide/Protein) | Rationale | Reference(s) |
| Peptides (<1000 Da) | 3-5 : 1 | Ensures complete incorporation of a single biotin moiety per peptide, as excess unreacted peptide is difficult to remove. | [5] |
| Proteins (>1000 Da) | 10-20 : 1 | Higher excess is often needed to achieve desired labeling due to multiple available lysines and potential steric hindrance. | [6] |
| Minimal Labeling | 1-4 : 1 (reagent:protein) | Used when preserving protein function is critical and only a single biotin tag per molecule is desired for oriented immobilization. | [7] |
Table 2: Typical Reaction Conditions for NHS-Ester Biotinylation
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 7.2 - 8.5 | The reaction rate increases with pH, but so does the rate of NHS-ester hydrolysis. pH 8.3-8.5 is optimal. Buffers must be amine-free (e.g., PBS, Bicarbonate, HEPES). | [6][8][9] |
| Temperature | 4°C to Room Temp. (20-25°C) | Room temperature reactions are faster (30-60 minutes). 4°C is used for longer incubations (2 hours to overnight) to minimize protein degradation. | [6][8] |
| Reaction Time | 30 minutes - 2 hours | Dependent on temperature and reagent concentration. Reactions are typically complete within 1-2 hours at room temperature. | [5][6][8] |
| Solvent for Reagent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. The reagent should be dissolved immediately before use. | [3][6] |
Table 3: Example HPLC Analysis of Biotinylation
Analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the success of a biotinylation reaction. The addition of the relatively hydrophobic biotin-X moiety typically results in a noticeable increase in the retention time of the peptide.[10]
| Sample | Retention Time (min) | Observation |
| Unmodified Peptide (GGKGLGKGGA) | 6.0 | The native peptide elutes earlier due to higher polarity. |
| Biotinylated Peptide (GGKGLGK(bio)GGA) | 9.5 | The biotinylated peptide shows a significant shift to a later retention time, indicating successful conjugation and increased hydrophobicity.[10] |
Experimental Protocols
Protocol 1: Peptide Biotinylation using Biotin-X-NHS
This protocol details the steps for labeling a peptide containing at least one primary amine with 6-(Biotinylamino)hexanoic Acid N-hydroxysuccinimide ester.
Materials:
-
Peptide of interest
-
6-(Biotinylamino)hexanoic Acid, N-succinimidyl ester (Biotin-X-NHS)
-
Reaction Buffer: 100 mM Sodium Phosphate or Sodium Bicarbonate, pH 8.3. Ensure it is free of primary amines like Tris or glycine (B1666218).[9]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., desalting spin columns, gel filtration column)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[5]
-
Biotin-X-NHS Reagent Preparation: Immediately before use, dissolve the Biotin-X-NHS in anhydrous DMSO or DMF to create a 10-20 mg/mL stock solution.[6] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for storage.[3]
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-X-NHS stock solution to achieve a 3- to 5-fold molar excess of the reagent over the peptide.[5]
-
Add the calculated volume of the biotin reagent to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5][6]
-
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15-30 minutes at room temperature. This step quenches any unreacted Biotin-X-NHS.
-
Purification: Remove excess, non-reacted biotin reagent and the NHS byproduct from the biotinylated peptide using a desalting spin column (for small volumes) or gel filtration chromatography (e.g., Sephadex G-25).[6][7] The purified peptide can be stored appropriately (typically frozen or lyophilized).
Protocol 2: Quantification of Biotinylation using HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the molar ratio of biotin to peptide/protein. HABA binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[3]
Materials:
-
HABA/Avidin Solution (available in commercial kits)
-
Purified biotinylated peptide sample
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette the HABA/Avidin solution into a cuvette or microplate well.
-
Measure the initial absorbance at 500 nm (A₅₀₀ HABA/Avidin).[3]
-
Add a known volume of your purified biotinylated peptide solution to the HABA/Avidin solution and mix.
-
Wait for the absorbance reading to stabilize (usually a few minutes).
-
Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[3]
-
Calculate the number of moles of biotin per mole of peptide using the formula provided by the kit manufacturer. The change in absorbance is used to determine the concentration of biotin in the sample.
Protocol 3: Application - Biotinylated Peptide Pull-Down Assay
This assay is used to identify and isolate proteins that interact with a specific peptide. The biotinylated peptide ("bait") is immobilized on streptavidin-coated beads and used to "pull down" interacting proteins ("prey") from a cell lysate.
Materials:
-
Purified biotinylated peptide
-
Streptavidin-coated agarose (B213101) or magnetic beads
-
Cell lysate containing potential interacting proteins
-
Binding/Wash Buffer (e.g., PBS with 0.1% NP-40 or Tween-20)[11]
-
Elution Buffer (e.g., SDS-PAGE sample buffer, low pH buffer like 0.1 M glycine pH 2.8, or high concentration biotin solution)
-
Control non-biotinylated peptide or a scrambled biotinylated peptide
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer to remove any preservatives.
-
Immobilization of Bait: Incubate the washed beads with the biotinylated peptide in Binding/Wash Buffer for 1-2 hours at 4°C with gentle rotation to immobilize the bait.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and wash them 3-5 times with Binding/Wash Buffer to remove any unbound peptide.
-
Binding: Add the cell lysate to the beads with the immobilized peptide. Also, set up a negative control reaction using beads incubated with a control peptide or no peptide. Incubate for 2-4 hours or overnight at 4°C with rotation.[12]
-
Washing: Pellet the beads and wash extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. A common method is to add 1x SDS-PAGE loading buffer and boil the sample for 5-10 minutes.[11] This will elute the prey proteins along with the bait peptide and streptavidin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein. For discovery applications, the eluate can be analyzed by mass spectrometry.
Visualizations
Caption: General workflow for peptide biotinylation and analysis.
Caption: Workflow for a peptide pull-down assay.
Caption: Proximity labeling to map GPCR signaling partners.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. sartorius.com [sartorius.com]
- 6. proteochem.com [proteochem.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Biotinylated peptide pull down assay [bio-protocol.org]
- 12. lifetein.com [lifetein.com]
Application Notes and Protocols for Immobilizing Ligands with 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of ligands to solid supports is a cornerstone of modern biological research and drug discovery, enabling the study of biomolecular interactions, the purification of target molecules, and the development of diagnostic assays. The biotin-streptavidin interaction, with its extraordinarily high affinity (Kd ≈ 10⁻¹⁵ M), offers a robust and versatile method for anchoring ligands to surfaces in a highly stable and oriented manner.[1] This document provides detailed protocols and application notes for the use of 6-N-Biotinylaminohexanol, a biotinylation reagent with a hexanol spacer, for the covalent labeling and subsequent immobilization of protein and peptide ligands.
This compound features a biotin (B1667282) moiety for strong binding to streptavidin and a terminal alcohol group on a hexanol linker.[2] This alcohol can be chemically activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target ligand to form a stable amide bond.[3][4] This two-step approach allows for the controlled biotinylation of ligands, which can then be captured on streptavidin-coated surfaces for a variety of downstream applications, most notably Surface Plasmon Resonance (SPR) for kinetic and affinity analysis of molecular interactions.[1][5][6]
These application notes will guide the user through the entire workflow, from the activation of this compound and the biotinylation of a target protein to the purification of the conjugate and its application in a typical SPR-based binding assay.
Data Presentation: Quantitative Analysis of Biomolecular Interactions using Immobilized Ligands
The following table summarizes representative quantitative data obtained from Surface Plasmon Resonance (SPR) experiments where a biotinylated ligand was immobilized on a streptavidin-coated sensor chip. This method allows for the precise determination of kinetic and affinity constants for a wide range of biomolecular interactions.
| Immobilized Ligand | Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Reference(s) |
| Biotinylated Th10-39 Peptide | Human α-thrombin | 3.5 x 10⁶ | 3.9 x 10⁻² | 1.09 x 10⁻⁸ (10.9 nM) | [5][6] |
| Biotinylated IL-6R | Tocilizumab (anti-IL-6R Ab) | Data not provided | Data not provided | Assay dependent | [1] |
| Epidermal Growth Factor (EGF) | Epidermal Growth Factor Receptor (EGFR) | Data not provided | Data not provided | 1.77 x 10⁻⁷ (177 nM) | [7][8] |
| Monoclonal Antibody LA1 | Epidermal Growth Factor Receptor (EGFR) | Data not provided | Data not provided | 2.07 x 10⁻⁹ (2.07 nM) | [7] |
| Biotinylated Hairpin DNA | PU.1 ETS domain | Assay dependent | Assay dependent | Assay dependent | [9] |
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the chemical activation of the terminal hydroxyl group of this compound to create an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form is necessary for the subsequent labeling of proteins or other ligands containing primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
0.22 µm syringe filter
Procedure:
-
In a clean, dry glass vial, dissolve this compound and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DMF.
-
In a separate vial, dissolve 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DMF.
-
Slowly add the DCC solution to the this compound/NHS solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the DCU precipitate by filtration, for example, using a 0.22 µm syringe filter.
-
The resulting solution contains the 6-N-Biotinylaminohexanoyl-NHS ester. This can be used directly in the next step or purified.
-
For purification, the solvent can be removed under vacuum, and the resulting solid can be recrystallized from a solvent system such as ethyl acetate/hexanes.
-
Store the activated NHS ester under dessicated conditions at -20°C.
Protocol 2: Biotinylation of a Protein Ligand
This protocol details the labeling of a protein with the prepared 6-N-Biotinylaminohexanoyl-NHS ester. The reaction targets primary amines on the protein surface.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or HEPES)
-
6-N-Biotinylaminohexanoyl-NHS ester solution (from Protocol 1, in DMF or DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or desalting column
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Calculate the required amount of the biotinylating reagent. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point for optimization.
-
Add the calculated volume of the 6-N-Biotinylaminohexanoyl-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF/DMSO) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
Protocol 3: Purification of the Biotinylated Protein
This protocol describes a general method for purifying the biotinylated protein from the unlabeled protein using streptavidin-agarose affinity chromatography.
Materials:
-
Biotinylated protein mixture (from Protocol 2)
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Elution Buffer: Due to the strong biotin-streptavidin interaction, elution is often denaturing. Options include:
-
Harsh Elution: 0.1 M glycine-HCl, pH 2.5-2.8
-
Competitive Elution (less common for streptavidin): High concentration of free biotin (2-8 mg/mL) in buffer.[10]
-
Procedure:
-
Equilibrate the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.
-
Apply the biotinylated protein solution to the equilibrated resin.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated protein to bind.
-
Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove any non-biotinylated protein and other contaminants.
-
Elute the bound biotinylated protein using the chosen Elution Buffer.
-
For harsh elution, neutralize the eluted fractions immediately with 1 M Tris-HCl, pH 8.5 to preserve protein integrity.
-
-
Analyze the eluted fractions for protein content (e.g., by Bradford assay or SDS-PAGE).
-
Pool the fractions containing the purified biotinylated protein and buffer exchange into a suitable storage buffer.
Protocol 4: Immobilization and SPR Analysis
This protocol outlines the immobilization of the purified biotinylated ligand onto a streptavidin-coated SPR sensor chip and a subsequent kinetic analysis of a ligand-analyte interaction.
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Purified biotinylated ligand (in SPR running buffer)
-
Analyte of interest (in SPR running buffer)
-
SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation: Prime the SPR system with running buffer to obtain a stable baseline.
-
Ligand Immobilization: Inject the purified biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min). The amount of immobilized ligand can be controlled by adjusting the concentration and injection time. Aim for a sufficient immobilization level to obtain a good signal, but avoid oversaturation.
-
Analyte Injection: Inject a series of concentrations of the analyte over the immobilized ligand surface. Include a zero-concentration (buffer only) injection for double referencing.
-
Association and Dissociation: Monitor the binding (association phase) during the analyte injection, followed by the dissociation phase where running buffer flows over the surface.
-
Regeneration: If the interaction is reversible, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Test the stability of the immobilized ligand to the regeneration solution.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Experimental workflow for ligand immobilization and analysis.
Caption: EGFR signaling pathway initiated by ligand binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. biosensingusa.com [biosensingusa.com]
- 6. biosensingusa.com [biosensingusa.com]
- 7. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 6-N-Biotinylaminohexanol in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-N-Biotinylaminohexanol for the biotinylation of custom probes and their subsequent application in flow cytometry. The protocols outlined below are designed to enable the sensitive and specific detection of cellular targets.
Introduction to this compound in Flow Cytometry
This compound is a biotinylating reagent that contains a biotin (B1667282) moiety linked to a six-carbon spacer arm terminating in a primary alcohol. This structure allows for the covalent attachment of biotin to various molecules, which can then be used as probes in flow cytometry. The biotin-streptavidin detection system is a cornerstone of modern flow cytometry, offering significant signal amplification and excellent specificity.[1][2]
The primary advantage of using this compound lies in its versatility. The terminal hydroxyl group can be activated or reacted with molecules containing suitable functional groups, such as carboxylic acids, to form a stable ester linkage. This enables researchers to create custom biotinylated probes from antibodies, small molecules, or other targeting ligands that may not be commercially available in a biotinylated format.
The subsequent detection with fluorophore-conjugated streptavidin provides a multi-layered amplification, as one streptavidin molecule can bind up to four biotin molecules, and each streptavidin molecule can be conjugated to multiple fluorophores.[3] This makes the system ideal for detecting low-abundance cellular targets.[1]
Key Applications in Flow Cytometry
-
Immunophenotyping: Characterize cell populations based on the expression of specific surface or intracellular markers using custom biotinylated antibodies.[1]
-
Receptor Occupancy Assays: Quantify the binding of a therapeutic agent to its cell surface receptor by using a biotinylated form of the drug or a competitive ligand.
-
Detection of Low-Abundance Antigens: The signal amplification inherent in the biotin-streptavidin system allows for the detection of targets that are expressed at low levels.[1]
-
Multiplexing: The wide array of available streptavidin-fluorophore conjugates facilitates the design of complex multicolor flow cytometry panels.[1]
Data Presentation: Quantitative Parameters for Flow Cytometry Protocols
The following tables provide a summary of key quantitative parameters for successful flow cytometry experiments using probes biotinylated with this compound.
Table 1: Recommended Concentration Ranges for Staining
| Reagent | Typical Starting Concentration | Titration Range |
| Biotinylated Primary Antibody/Probe | 1 µg/mL | 0.1 - 10 µg/mL |
| Fluorophore-conjugated Streptavidin | 0.25 µ g/tube (for 10^6 cells) | 0.1 - 1 µ g/tube |
Note: It is crucial to titrate each new biotinylated probe and streptavidin conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.[1][4]
Table 2: Signal Amplification Potential
| Detection Method | Relative Signal Amplification | Notes |
| Directly Conjugated Primary Antibody | 1x | Baseline signal. |
| Biotinylated Primary Antibody + Streptavidin-Fluorophore | 5x - 20x | Amplification depends on the degree of biotinylation and the streptavidin conjugate.[5] |
Experimental Protocols
Protocol for Biotinylation of a Carboxylic Acid-Containing Molecule with this compound
This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid group via an esterification reaction.
Materials:
-
Molecule to be biotinylated (with a carboxylic acid group)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Dialysis tubing or size-exclusion chromatography column
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the molecule to be biotinylated in anhydrous DMF.
-
Add a 1.5-fold molar excess of both DCC and NHS.
-
Stir the reaction at room temperature for 1-2 hours to form an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
In a separate tube, dissolve this compound in anhydrous DMF.
-
Add the this compound solution to the activated molecule solution. A 10 to 20-fold molar excess of the biotin reagent over the target molecule is a good starting point.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Biotinylated Probe:
-
Remove the N,N'-dicyclohexylurea precipitate by centrifugation.
-
Purify the biotinylated probe from unreacted biotin and coupling agents using extensive dialysis against PBS or by size-exclusion chromatography.
-
-
Quantification:
-
Determine the concentration of the biotinylated probe using a suitable method (e.g., UV-Vis spectrophotometry if the probe has a chromophore).
-
The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Protocol for Cell Surface Staining using a Custom Biotinylated Probe
This protocol outlines the steps for staining cells with a custom biotinylated probe for analysis by flow cytometry.
Materials:
-
Cell suspension (0.5–1x10^6 cells per tube)[6]
-
Biotinylated probe (from Protocol 4.1)
-
Fluorophore-conjugated Streptavidin
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)
-
Fc receptor blocking solution (optional, but recommended)[7]
-
Viability dye (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in the staining buffer.
-
-
Fc Receptor Blocking (Optional):
-
If your cells express Fc receptors, incubate them with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.[7]
-
-
Primary Staining:
-
Add the predetermined optimal concentration of the custom biotinylated probe to the cell suspension.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer to remove unbound biotinylated probe. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Secondary Staining:
-
Resuspend the cell pellet in the staining buffer.
-
Add the predetermined optimal concentration of fluorophore-conjugated streptavidin.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis. If not analyzing immediately, cells can be fixed.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. Use appropriate controls, including an unstained sample, a sample stained only with the streptavidin conjugate (to assess background), and single-color controls for compensation.
-
Mandatory Visualizations
Caption: Experimental workflow for custom probe biotinylation and cell staining.
Caption: Principle of signal detection using a biotinylated probe.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| High Background Staining | - Streptavidin conjugate concentration is too high. | - Titrate the streptavidin conjugate to a lower concentration.[8] |
| - Non-specific binding of the biotinylated probe. | - Increase the number of wash steps.[9] - Include an Fc receptor blocking step.[10] - Titrate the biotinylated probe to a lower concentration. | |
| - Endogenous biotin in some cell types. | - Use an endogenous biotin blocking kit if necessary, especially for intracellular staining.[2] | |
| Weak or No Signal | - Biotinylated probe concentration is too low. | - Titrate the probe to a higher concentration.[11] |
| - Inefficient biotinylation of the probe. | - Optimize the biotinylation reaction conditions (e.g., molar ratio of reagents). | |
| - Low expression of the target antigen. | - The biotin-streptavidin system is already amplifying the signal; consider if the target is truly present. | |
| - Incompatible primary and secondary reagents. | - Ensure the streptavidin conjugate is appropriate for the application. | |
| - Photobleaching of the fluorophore. | - Minimize exposure of stained samples to light. |
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ストレプトアビジン—イメージング用のシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Biotin-streptavidin signal amplification - Flow Cytometry [protocol-online.org]
- 4. Optimal Antibody Concentration For Your Flow Cytometry Experiment [expertcytometry.com]
- 5. Signal amplification in flow cytometry using biotin tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. biocompare.com [biocompare.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for Enzymatic Ligation of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to molecules such as proteins and nucleic acids, is a cornerstone technique in biotechnology and drug development.[1] The high-affinity interaction between biotin and streptavidin/avidin enables a wide range of applications, including purification, detection, and functional analysis of biomolecules.[1][2] While chemical biotinylation methods are common, they often result in non-specific and heterogeneous labeling.[3] Enzymatic biotinylation offers a highly specific and controlled alternative, ensuring site-specific modification of the target molecule.[4][5]
This document provides detailed protocols for the enzymatic ligation of a biotin derivative, 6-N-Biotinylaminohexanol, to a target protein using Sortase A-mediated ligation (SML). Sortase A is a bacterial transpeptidase that recognizes a specific peptide motif (LPXTG) and ligates it to an N-terminal oligoglycine nucleophile.[2][6] To achieve this, the this compound is first functionalized with a triglycine (B1329560) peptide, creating a biotinylated nucleophile for the Sortase A enzyme.
Method Overview
The overall workflow involves three main stages:
-
Synthesis of the Triglycine-Biotin Probe: this compound is chemically conjugated to a triglycine (GGG) peptide to make it a substrate for Sortase A.
-
Sortase A-Mediated Ligation: The GGG-biotin probe is enzymatically ligated to a target protein containing a C-terminal LPXTG recognition motif.
-
Purification and Analysis: The resulting biotinylated protein is purified and its successful modification is confirmed.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of sortase A ligation for flexible engineering of complex protein systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 6-N-Biotinylaminohexanol in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a versatile chemical reagent that serves as a crucial building block in the synthesis of specialized probes for proteomics research. Its structure, featuring a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, and a functionalizable hexanol linker, makes it an ideal scaffold for creating tools for protein labeling, enrichment, and identification. A primary application of this compound is in the generation of activity-based probes (ABPs) for studying enzyme families, such as serine proteases. These probes enable the specific labeling and subsequent purification of active enzymes from complex biological samples, providing valuable insights into their roles in health and disease.
This document provides detailed application notes and protocols for the use of this compound-derived probes in proteomics, with a focus on activity-based protein profiling (ABPP) of serine proteases.
Application: Activity-Based Protein Profiling (ABPP) of Serine Proteases
Activity-based protein profiling is a powerful chemical proteomics strategy used to identify and quantify the active members of an enzyme family in a complex proteome. Unlike traditional proteomics approaches that measure protein abundance, ABPP utilizes chemical probes that covalently bind to the active site of enzymes. This allows for the specific assessment of enzyme function.
A derivative of this compound, 6-N-biotinylaminohexyl isopropyl phosphorofluoridate , serves as an excellent example of an ABP for serine proteases. This probe is a biotinylated analog of diisopropylfluorophosphate (DFP), a well-known inhibitor of serine proteases.[1] The probe's design incorporates:
-
A reactive group (phosphorofluoridate): This "warhead" covalently modifies a conserved active site serine residue in serine proteases.
-
A linker (aminohexanol): This spacer arm prevents steric hindrance between the reactive group and the biotin tag.
-
A biotin tag: This affinity handle allows for the selective enrichment of probe-labeled proteins using avidin or streptavidin-conjugated beads.
The general workflow for an ABPP experiment using a this compound-derived probe is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-N-Biotinylaminohexanol Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of 6-N-Biotinylaminohexanol and its N-hydroxysuccinimide (NHS) ester derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
This compound is a biotinylation reagent that contains a biotin (B1667282) molecule linked to a six-carbon spacer arm (aminohexanol).[1][2] For labeling primary amines (e.g., on proteins), the terminal alcohol group of the hexanol is typically activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This NHS ester reacts with primary amine groups (-NH2) on target molecules, such as the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond.[3][4]
Q2: What is the optimal pH for the labeling reaction?
The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[4][5] A common recommendation is to use a buffer at pH 8.3-8.5.[4][6] At a lower pH, the primary amines are protonated and less available for reaction, while at a higher pH, the hydrolysis of the NHS ester increases, which reduces labeling efficiency.[4]
Q3: What buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[5] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[5][6]
Q4: How does the spacer arm of this compound affect labeling?
The six-carbon spacer arm helps to minimize steric hindrance between the biotin molecule and the target molecule. This can improve the accessibility of the biotin for binding to avidin (B1170675) or streptavidin, which is often the next step in experimental workflows.
Q5: How can I determine the efficiency of my labeling reaction?
The degree of biotinylation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7][8][9] This colorimetric assay allows for the estimation of the mole-to-mole ratio of biotin to protein.[8][10] Other methods include mass spectrometry, which can determine the mass shift of the protein upon biotinylation, and flow cytometry for cell surface labeling.[11][12]
Troubleshooting Guide
Low labeling efficiency is a common issue in biotinylation experiments. The following guide provides potential causes and solutions to troubleshoot and optimize your this compound labeling.
Problem: Low or No Biotin Labeling
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[4][5] Use a freshly prepared buffer and verify the pH. |
| Presence of Amines in Buffer | Avoid using buffers containing primary amines like Tris or glycine.[5] Perform dialysis or use a desalting column to exchange the buffer to an amine-free buffer like PBS. |
| Hydrolyzed NHS Ester | Prepare the NHS ester solution immediately before use. Avoid moisture, as NHS esters are moisture-sensitive.[13] |
| Insufficient Molar Excess of Biotin Reagent | Increase the molar ratio of the biotin reagent to the target molecule. The optimal ratio may need to be determined empirically, but a starting point of 8-fold molar excess is often suggested for mono-labeling.[4][6] |
| Low Concentration of Reactants | Increase the concentration of your target molecule and/or the biotin reagent. Higher concentrations (1-10 mg/mL of the biomolecule) are generally optimal.[6] |
| Suboptimal Reaction Time and Temperature | Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[4][5] Longer incubation at a lower temperature can help minimize hydrolysis of the NHS ester. |
Problem: Protein Precipitation After Labeling
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Over-labeling of the Protein | Excessive labeling can alter the protein's isoelectric point and lead to precipitation. Reduce the molar excess of the biotin reagent or decrease the reaction time. |
| Inappropriate Buffer Conditions | Ensure the buffer pH is not close to the isoelectric point of the labeled protein. Adjust the pH as needed. |
| Low Solubility of the Biotinylated Protein | The addition of biotin can sometimes decrease the solubility of a protein. Consider using a biotinylation reagent with a more hydrophilic spacer arm if solubility is a persistent issue. |
Experimental Protocols
Protocol: Determining Degree of Biotinylation using the HABA Assay
This protocol provides a general guideline for quantifying the amount of biotin incorporated into a protein sample.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Sample Preparation: Before starting the assay, it is critical to remove any free, unconjugated biotin from your labeled protein sample. This can be achieved through dialysis or by using a desalting column.[8]
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement:
-
For a cuvette-based assay, add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is your A500 (HABA/Avidin).
-
For a microplate-based assay, add 180 µL of the HABA/Avidin solution to a well.
-
-
Sample Measurement:
-
For a cuvette-based assay, add 100 µL of your biotinylated protein sample to the cuvette containing the HABA/Avidin solution. Mix well and wait for the reading to stabilize (approximately 15 seconds) before measuring the absorbance at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample).[8]
-
For a microplate-based assay, add 20 µL of your biotinylated protein sample to the well containing the HABA/Avidin solution. Mix and measure the absorbance at 500 nm.
-
-
Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the Beer-Lambert law. The specific calculation will depend on the extinction coefficient of the HABA/Avidin complex, which is typically provided by the kit manufacturer (a common value is 34,000 M-1cm-1).[8]
Quantitative Data Summary
| Parameter | Recommended Range/Value |
| Reaction pH | 7.2 - 8.5[4][5] |
| Reaction Temperature | 4°C to Room Temperature[4][5] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C[4][5] |
| Molar Excess of Biotin-NHS Ester | 8:1 to 20:1 (Biotin:Protein) - empirical optimization recommended[6] |
| Protein Concentration | 1 - 10 mg/mL[6] |
Visualizations
Caption: Experimental workflow for biotin labeling.
Caption: Troubleshooting decision tree.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. anaspec.com [anaspec.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Technical Support Center: 6-N-Biotinylaminohexanol Conjugation
Welcome to the technical support center for 6-N-Biotinylaminohexanol conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used for conjugation?
This compound is a biotinylating reagent that contains a biotin (B1667282) moiety linked to a six-carbon spacer arm terminating in a primary alcohol.[1] This alcohol group can be activated or functionalized for covalent attachment to various molecules. A common approach involves activating the hydroxyl group to create a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on proteins or other biomolecules to form stable amide bonds.
Q2: What are the most critical factors influencing the success of a this compound conjugation reaction?
The success of the conjugation reaction, particularly when using the NHS ester strategy, is primarily influenced by:
-
pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.
-
Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a side reaction that competes with the desired conjugation. The rate of hydrolysis increases significantly with higher pH.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
-
Molar Ratio of Reactants: The ratio of the biotinylating reagent to the target molecule will affect the degree of labeling.
-
Reagent Quality: The purity and activity of the this compound derivative are crucial.
Troubleshooting Guides
Issue 1: Low or No Biotinylation Detected
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive NHS Ester | The NHS ester of this compound may have hydrolyzed due to moisture. | Perform a reactivity test. An increase in absorbance at 260 nm after base-induced hydrolysis indicates an active reagent.[2] Store the reagent under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH | The reaction pH was too low, leading to protonated, non-reactive amines, or too high, causing rapid hydrolysis of the NHS ester. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a reliable pH meter to verify. |
| Inappropriate Buffer | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Switch to a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer. |
| Insufficient Molar Ratio | The concentration of the biotinylating reagent was too low relative to the target molecule. | Increase the molar excess of the activated this compound. A common starting point is a 10- to 40-fold molar excess for protein labeling.[3] |
| Steric Hindrance | The target amine groups on the protein are not accessible. | Consider using a biotinylating reagent with a longer spacer arm to overcome steric hindrance. |
Issue 2: Protein Aggregation or Precipitation During/After Labeling
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Degree of Labeling | Over-biotinylation can alter the protein's surface charge and hydrophobicity, leading to aggregation. | Reduce the molar ratio of the biotinylating reagent to the protein. Optimize the reaction time to control the extent of labeling. |
| Suboptimal Buffer Conditions | The buffer composition may not be suitable for maintaining protein stability during the reaction. | Screen different buffers and additives. Consider including stabilizing agents like glycerol (B35011) (5-20%) or arginine (50-500 mM) in the reaction buffer. |
| Protein Concentration | High protein concentrations can favor intermolecular cross-linking and aggregation. | Perform the labeling reaction at a lower protein concentration (e.g., 10-100 µM). |
| Temperature | Elevated temperatures can promote protein unfolding and aggregation. | Conduct the labeling reaction at a lower temperature, such as 4°C, to slow down aggregation kinetics. |
Issue 3: Loss of Protein Activity After Biotinylation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Modification of Critical Residues | Biotinylation of primary amines within the active site or binding interface of the protein. | Reduce the molar excess of the biotinylating reagent to achieve a lower degree of labeling. If the issue persists, consider site-specific biotinylation methods or using a biotinylating reagent that targets a different functional group. |
| Conformational Changes | The attachment of biotin may induce conformational changes that affect protein function. | Use a biotinylating reagent with a longer or more flexible spacer arm to minimize structural perturbations. |
Quantitative Data
The following tables provide illustrative quantitative data on factors affecting NHS ester conjugation efficiency. While not specific to this compound, they offer valuable insights into the general behavior of NHS ester-based biotinylation reactions.
Table 1: Effect of pH on the Half-life of an NHS Ester in Aqueous Solution
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[4] |
| 8.0 (at room temp) | ~210 minutes |
| 8.5 (at room temp) | ~180 minutes |
| 8.6 (at 4°C) | 10 minutes[4] |
| 9.0 (at room temp) | ~125 minutes |
Data is generalized from studies on various NHS esters and illustrates the trend of decreasing stability with increasing pH.
Table 2: Comparison of Biotin Quantification Assays
| Assay | Principle | Dynamic Range | Advantages | Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA from avidin (B1170675) by biotin. | ~0.1 to 5 nmol/well | Simple, rapid, widely used. | Lower sensitivity and reproducibility compared to fluorescent assays. |
| Fluorescent Assay | Fluorescence-based; displacement of a quencher from fluorescently labeled avidin by biotin. | As low as 4 pmol in 0.1 mL | High sensitivity, high throughput. | Can be more expensive, potential for interference from autofluorescent compounds.[5] |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using NHS-activated this compound
-
Preparation of Reagents:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-activated this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the dissolved biotinylating reagent to the protein solution while gently vortexing. A 20-fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotinylating reagent by dialysis against PBS or by using a desalting column.
-
-
Quantification of Biotin Incorporation:
-
Determine the degree of biotinylation using the HABA assay or a fluorescent biotin quantification kit.
-
Protocol 2: HABA Assay for Biotin Quantification
-
Prepare HABA/Avidin Solution: Prepare the HABA/avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add 900 µL of the HABA/avidin solution to a cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the provided formulas, taking into account the extinction coefficient of the HABA-avidin complex.
Visualizations
Experimental Workflow for Protein Biotinylation
Caption: Workflow for protein biotinylation using NHS-activated this compound.
Biotin-Streptavidin Interaction in a Pull-Down Assay
Caption: Schematic of a biotin-streptavidin pull-down assay to isolate protein interaction partners.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell signaling pathways step-by-step [mindthegraph.com]
- 3. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
reducing non-specific binding with 6-N-Biotinylaminohexanol
Welcome to the technical support center for 6-N-Biotinylaminohexanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to non-specific binding in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to reduce non-specific binding?
A1: this compound is a water-soluble, biotin-containing compound. It is structurally similar to the biotin (B1667282) labels used on probes and detection molecules but has a lower affinity for streptavidin and other biotin-binding proteins. Its primary function is to act as a blocking agent. It works by saturating endogenous biotin-binding sites on tissues, cells, or other substrates that could otherwise bind to your biotinylated detection reagents, thereby reducing background noise and preventing false-positive signals.
Q2: In which applications is this compound most commonly used?
A2: It is frequently used in sensitive detection systems where biotin-streptavidin interactions are employed. Common applications include Immunohistochemistry (IHC), Immunocytochemistry (ICC), in-situ hybridization (ISH), ELISA, and flow cytometry, particularly when working with tissues or cells rich in endogenous biotin, such as the kidney, liver, and brain.
Q3: Can I use this compound as a substitute for other blocking agents like BSA or serum?
A3: this compound is a specialized blocking agent designed to prevent non-specific binding related to biotin-streptavidin systems. It is not a general protein-based blocking agent. Therefore, it should be used in conjunction with, not as a replacement for, standard blocking buffers like Bovine Serum Albumin (BSA), normal serum, or casein. Its role is to specifically block endogenous biotin, while general blockers prevent non-specific protein-protein interactions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate non-specific binding.
Problem 1: High background signal persists after using this compound.
| Potential Cause | Recommended Solution |
| Insufficient Concentration | The concentration of this compound may be too low to saturate all endogenous biotin sites. Increase the concentration in your blocking buffer. See the concentration optimization table below. |
| Inadequate Incubation Time | The blocking step may be too short. Extend the incubation time to 30-60 minutes at room temperature to ensure complete saturation of biotin-binding sites. |
| Incorrect Step in Protocol | This compound must be used before the application of any biotinylated reagent (e.g., biotinylated secondary antibody). Review your protocol to ensure the blocking step is correctly placed. |
| Non-Biotin Related Binding | The high background may be due to other factors, such as hydrophobic interactions or cross-reactivity of antibodies. Ensure you are also using a general protein block (e.g., 5% BSA or normal serum). |
Problem 2: Weak or no specific signal is observed.
| Potential Cause | Recommended Solution |
| Carryover of Blocking Agent | Residual this compound may be competing with your biotinylated detection reagent for binding to streptavidin-conjugates. Ensure thorough washing steps (e.g., 3 x 5 minutes in wash buffer) are performed after the biotin blocking step. |
| Excessive Concentration | While less common, an extremely high concentration of the blocking agent could potentially interfere with the intended biotin-streptavidin interaction through steric hindrance or other mechanisms. If carryover is ruled out, try reducing the concentration. |
| Degraded Reagents | Ensure your biotinylated detection reagents and streptavidin conjugates have been stored correctly and are not expired. |
Experimental Protocols & Data
Protocol: Standard Biotin Blocking for Immunohistochemistry (IHC)
This protocol outlines the use of this compound to block endogenous biotin in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.
-
Wash: Wash sections 2 x 5 minutes in a wash buffer (e.g., PBS or TBS).
-
General Protein Block: Incubate sections with a general protein blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 30-60 minutes at room temperature to block non-specific protein binding sites.
-
Biotin Block:
-
Prepare the this compound blocking solution at the desired concentration (e.g., 50 µM) in your wash buffer.
-
Tap off the general protein block (do not wash).
-
Apply the this compound solution to the sections and incubate for 30 minutes at room temperature.
-
-
Thorough Wash: Wash sections thoroughly 3 x 5 minutes in wash buffer to remove any unbound biotin blocking agent.
-
Primary Antibody Incubation: Incubate with your primary antibody according to the manufacturer's protocol.
-
Subsequent Steps: Continue with the standard IHC protocol (e.g., incubation with biotinylated secondary antibody, followed by streptavidin-HRP, and substrate development).
Data: Concentration Optimization
The optimal concentration of this compound can vary depending on the tissue type and level of endogenous biotin. A titration experiment is recommended.
| Concentration (µM) | Observed Background | Specific Signal Intensity | Recommendation |
| 10 | Moderate to High | Strong | Increase concentration for tissues with high endogenous biotin (e.g., liver, kidney). |
| 50 | Low to Negligible | Strong | Recommended starting concentration for most applications. |
| 100 | Negligible | Strong | Use for tissues with exceptionally high levels of endogenous biotin or if the 50 µM concentration is insufficient. |
| 200 | Negligible | May be slightly reduced | Higher concentrations may lead to signal reduction due to carryover. Ensure thorough washing. |
Visualizations
Workflow for Reducing Non-Specific Binding
The following diagram illustrates the logical workflow of an IHC experiment, highlighting the critical placement of the biotin blocking step.
Caption: Workflow showing the sequential blocking steps in an IHC protocol.
Troubleshooting Flowchart for High Background
Use this flowchart to diagnose and resolve persistent high background issues when using a biotin-streptavidin detection system.
Caption: A decision tree for troubleshooting high background signals.
Technical Support Center: Troubleshooting Low Yield in Biotinylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yield in biotinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no biotinylation?
Low biotinylation efficiency can stem from several factors, including suboptimal reaction conditions, inactive reagents, or the presence of interfering substances. Key areas to investigate are the reaction buffer composition, the pH of the reaction, the molar ratio of biotin (B1667282) reagent to your target molecule, and the integrity of the biotinylation reagent itself.[1][2][3]
Q2: Which buffer components can inhibit my biotinylation reaction?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are common culprits in failed biotinylation reactions. These molecules compete with the primary amines on your target protein for reaction with NHS-ester biotinylation reagents, thereby reducing the labeling efficiency.[3] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.[4] Similarly, other nucleophiles like sodium azide (B81097) should be avoided.[4]
Q3: How does pH affect biotinylation efficiency?
The optimal pH for reacting an NHS ester with a primary amine is between 7.2 and 8.5. While the reaction rate increases with a higher pH, the rate of hydrolysis of the NHS ester also increases, which can decrease the overall efficiency.[4] Therefore, maintaining a stable pH within this optimal range is critical for a successful reaction. For reactions targeting carboxyl groups using EDC chemistry, the optimal pH is lower, typically between 4.5 and 5.5.
Q4: How do I determine the correct amount of biotinylation reagent to use?
The molar coupling ratio (MCR), which is the molar ratio of biotin reagent to the protein, is a critical parameter. The optimal MCR can vary depending on the protein concentration and the number of available reactive groups. For initial experiments, a 10:1 to 40:1 molar excess of biotin reagent to protein is a good starting point for amine-reactive biotinylation.[4] For more controlled biotinylation, especially for immobilization onto streptavidin biosensors, a 1:1 ratio might be recommended, with the option to increase to 3:1 or 5:1 if the initial yield is insufficient.[5]
Q5: My protein has precipitated after the biotinylation reaction. What could be the cause?
Protein precipitation following biotinylation can occur due to over-modification.[3] The addition of multiple biotin molecules, which are relatively hydrophobic, can alter the isoelectric properties of the protein and reduce its solubility.[3][6] To address this, try reducing the molar excess of the biotinylation reagent in subsequent experiments.[3] In some cases, adjusting the pH of the solution after the reaction (e.g., adding 1M Tris pH 9.0) can help to resolubilize the precipitated protein.[3]
Troubleshooting Guide
Issue 1: Low or No Biotin Incorporation Detected
If you observe a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles (e.g., sodium azide).[3][4] Switch to a recommended buffer such as PBS, HEPES, or bicarbonate. |
| Suboptimal pH | Verify that the reaction pH is within the optimal range for your chosen biotinylation chemistry (typically pH 7.2-8.5 for NHS esters).[4] |
| Inactive Biotinylation Reagent | Biotinylation reagents, especially NHS esters, are moisture-sensitive. Ensure they are stored properly at -20°C with a desiccant. Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions. |
| Insufficient Molar Ratio of Biotin Reagent | Increase the molar excess of the biotinylation reagent.[1][7] For dilute protein solutions (<2 mg/mL), a higher molar excess (e.g., ≥ 20-fold) may be necessary.[7][8] |
| Short Incubation Time or Low Temperature | Increase the incubation time of the reaction.[1] Most reactions proceed well at room temperature for 1-2 hours, but optimization may be required.[4][9] |
| Low Protein Concentration | For optimal results, protein concentrations are typically recommended to be at least 1 mg/mL.[4] If your protein concentration is low, consider increasing the molar coupling ratio or extending the incubation time.[4] |
| Limited Accessible Functional Groups | If your protein has few accessible primary amines, consider alternative biotinylation chemistries that target other functional groups like sulfhydryls or carbohydrates.[1] |
Experimental Protocols
General Protocol for Amine-Reactive Biotinylation (NHS-Ester Chemistry)
This protocol provides a general starting point for the biotinylation of proteins using an NHS-ester biotinylation reagent.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[2][4] If necessary, perform dialysis or use a desalting column to exchange the buffer.[3] The protein concentration should ideally be 1-10 mg/mL.[7][8]
-
Prepare Biotin Reagent Stock: Allow the vial of NHS-ester biotin to warm to room temperature before opening. Immediately before use, dissolve the reagent in an anhydrous solvent such as DMSO or DMF to create a 10 mM stock solution.[10]
-
Calculate Reagent Volume: Determine the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess).[7]
-
Reaction Incubation: Add the calculated volume of the biotin reagent to your protein solution. Mix thoroughly and incubate at room temperature for 1-2 hours or on ice for 2 hours.[4][11]
-
Stop the Reaction & Remove Excess Biotin: The reaction can be stopped by adding a primary amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[3] Remove non-reacted biotin using a desalting column or dialysis.[5][7]
Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[12][13]
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500).[12]
-
Add Biotinylated Sample: Add a known amount of your biotinylated protein to the HABA/Avidin solution. Biotin will displace the HABA from avidin, causing a decrease in absorbance at 500 nm.[13]
-
Measure Final Absorbance: Once the reading stabilizes, record the final A500.[13]
-
Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in your sample.[13] Use the Beer-Lambert law and the known extinction coefficient of the HABA/avidin complex to calculate the moles of biotin. From this, the mole-to-mole ratio of biotin to protein can be determined.[13][14]
Visual Guides
Caption: A typical experimental workflow for protein biotinylation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 6-N-Biotinylaminohexanol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-N-Biotinylaminohexanol and its conjugates.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound Conjugate in Aqueous Buffers
Question: My this compound conjugate has precipitated out of my aqueous buffer. How can I improve its solubility?
Answer:
Precipitation of this compound conjugates in aqueous solutions is a common issue, primarily due to the hydrophobic nature of the biotin (B1667282) moiety. Here are several strategies to enhance solubility:
-
Organic Co-solvents: For initial solubilization, it is recommended to first dissolve the conjugate in an organic solvent before adding it to the aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are effective choices for many biotinylated compounds.[1] A general starting point is to create a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your downstream application.
-
pH Adjustment: The solubility of molecules with ionizable groups can be significantly influenced by the pH of the solution. For biotinylated compounds, adjusting the pH of the buffer can prevent aggregation. It is recommended to work at a pH at least 2 units above the isoelectric point (pI) of the conjugate to maximize solubility.[2]
-
Incorporation of PEG Linkers: The use of polyethylene (B3416737) glycol (PEG) spacers between the biotin and the conjugated molecule can increase the hydrophilicity and therefore the aqueous solubility of the final conjugate.[1] If you are in the design phase of your conjugate, consider using a biotinylation reagent with a PEG linker.
-
Temperature Control: While heating can sometimes aid in dissolving a compound, it is generally advisable to work at lower temperatures (e.g., 4°C) to maintain the stability and solubility of proteins and other biomolecules, as higher temperatures can sometimes lead to aggregation.
Issue 2: Aggregation of Biotinylated Proteins or Antibodies
Question: I've successfully biotinylated my protein/antibody, but now it's aggregating. What can I do to prevent this?
Answer:
Biotinylation can sometimes lead to protein aggregation by altering the surface charge or exposing hydrophobic regions. Here are some troubleshooting steps:
-
Control the Degree of Biotinylation: Excessive biotinylation is a common cause of aggregation. Reduce the molar ratio of the biotinylation reagent to your protein during the conjugation reaction. It is crucial to find a balance where sufficient biotin is incorporated for detection or purification without compromising the protein's solubility and function.
-
Optimize Buffer Conditions:
-
pH: As with smaller conjugates, ensure the buffer pH is appropriate for your protein's stability and is ideally above its pI.
-
Ionic Strength: Adjusting the salt concentration of the buffer can help to mitigate aggregation. The optimal ionic strength will be protein-dependent and may require some empirical testing.
-
Additives: The inclusion of stabilizing additives can be beneficial. Consider adding:
-
Glycerol (B35011): At concentrations of 10-50%, glycerol can act as a cryoprotectant and stabilizer.
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help to prevent non-specific hydrophobic interactions that lead to aggregation.
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds that can cause aggregation.
-
-
-
Protein Concentration: Work with lower protein concentrations during the biotinylation and subsequent handling steps to reduce the likelihood of aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: How does the hexanol linker in this compound affect solubility compared to other linkers?
A2: The hexanol linker provides a moderate spacer arm, which can help to reduce steric hindrance for biotin-avidin binding. However, it is still relatively hydrophobic. For applications requiring higher aqueous solubility, biotinylation reagents with integrated PEG linkers (e.g., NHS-PEG4-Biotin) are recommended as they significantly increase the hydrophilicity of the resulting conjugate.[1]
Q3: Can I heat my solution to dissolve my this compound conjugate?
A3: Gentle warming can be attempted for small molecule conjugates if they are thermally stable. However, for biotinylated proteins or other sensitive biomolecules, heating is generally not recommended as it can lead to denaturation and irreversible aggregation. It is preferable to use the solvent and pH optimization strategies outlined above.
Q4: How can I remove excess, unreacted this compound after my conjugation reaction?
A4: For proteins and other macromolecules, excess biotinylation reagent can be removed by dialysis, diafiltration, or size-exclusion chromatography (e.g., using a desalting column). For smaller molecule conjugates, purification techniques such as column chromatography or preparative HPLC may be necessary.
Quantitative Data
Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of the parent molecule, biotin, can provide a useful reference point. The following table summarizes the solubility of biotin in various common solvents. It is important to note that the hexanol linker in this compound will likely increase its solubility in organic solvents compared to biotin, while its aqueous solubility may be similar or slightly lower.
| Solvent | Temperature (°C) | Solubility of Biotin ( g/100 mL) |
| Water | 25 | 0.02 |
| Ethanol (B145695) | 25 | 0.08 |
| DMSO | 25 | ~20 |
| DMF | 25 | ~10 |
This data is for the parent molecule, biotin, and should be used as an estimate. Empirical determination of solubility for your specific this compound conjugate is recommended.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Conjugates
-
Initial Dissolution in Organic Solvent:
-
Weigh the desired amount of the this compound conjugate in a clean, dry microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO or DMF to completely dissolve the conjugate. Vortex or gently sonicate if necessary. This will be your concentrated stock solution.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the aqueous buffer, slowly add the stock solution dropwise to the desired final concentration.
-
Important: Avoid adding the aqueous buffer to the concentrated organic stock, as this can cause the conjugate to precipitate.
-
-
Final Formulation:
-
If necessary, adjust the pH of the final solution.
-
For long-term storage, consider adding a cryoprotectant like glycerol and store at -20°C or -80°C.
-
Protocol 2: Troubleshooting Precipitation During Dilution
-
Decrease the Final Concentration: If precipitation occurs upon dilution, try preparing a more dilute final solution.
-
Increase the Percentage of Organic Co-solvent: If your downstream application allows, increase the final concentration of DMSO or DMF in the aqueous buffer.
-
Optimize the Buffer Composition:
-
Prepare a series of buffers with varying pH values to determine the optimal pH for solubility.
-
Test the effect of different salt concentrations on the solubility of your conjugate.
-
-
Consider a Different Co-solvent: In some cases, other organic solvents like ethanol or methanol (B129727) might be suitable, depending on the nature of the conjugate and the experimental requirements.
Visualizations
References
Technical Support Center: Biotinylation and Post-Labeling Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of excess 6-N-Biotinylaminohexanol after labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
Excess, unreacted this compound can lead to several downstream issues. It can compete with your biotinylated molecule for binding to detection or purification reagents like streptavidin, leading to reduced signal or recovery. Furthermore, high concentrations of free biotin (B1667282) can cause high background noise in assays such as ELISA, western blotting, and immunofluorescence, obscuring your results.[1][2][3][4]
Q2: What are the common methods to remove excess this compound?
The most common and effective methods for removing small molecules like this compound (Molecular Weight: 343.48 g/mol ) from larger labeled biomolecules are dialysis, size-exclusion chromatography (often in a spin column format), and affinity purification.[5][6][7][8]
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on factors like your sample volume, the molecular weight of your labeled molecule, the desired purity, and the time constraints of your experiment.
-
Dialysis is gentle and suitable for large sample volumes but is time-consuming.
-
Size-Exclusion Chromatography (Spin Columns) is rapid and ideal for small to medium sample volumes, offering high recovery.
-
Affinity Purification is highly specific for biotinylated molecules but may require harsh elution conditions that can denature the target molecule.
Troubleshooting Guides
Problem 1: High Background in Downstream Assays (e.g., ELISA, Western Blot)
| Possible Cause | Troubleshooting Steps |
| Incomplete removal of excess this compound. | - Optimize your chosen removal method: Increase dialysis time, use a spin column with a lower molecular weight cutoff (MWCO), or perform an additional purification step.[2] - Perform a buffer wash: Before adding your detection reagent (e.g., streptavidin-HRP), wash the plate/membrane extensively to remove any unbound biotin.[4] |
| Non-specific binding of the biotinylated molecule. | - Increase blocking stringency: Increase the concentration of your blocking agent (e.g., BSA, non-fat dry milk) or the blocking incubation time.[4] - Add a detergent: Include a mild detergent like Tween-20 in your wash buffers to reduce non-specific interactions.[4] |
| Over-biotinylation of the target molecule. | - Reduce the molar ratio of this compound to your molecule during the labeling reaction. Over-labeling can sometimes lead to non-specific binding. |
Problem 2: Low Signal or Poor Recovery of Biotinylated Molecule
| Possible Cause | Troubleshooting Steps |
| Loss of sample during the removal process. | - Choose a method suitable for your sample volume: For small volumes, spin columns are generally preferred over dialysis to minimize sample loss.[9][10] - Ensure proper handling: When using spin columns, make sure to use the correct centrifugation speed and time as recommended by the manufacturer. |
| Inefficient labeling reaction. | - Confirm the success of your biotinylation reaction: Use an assay like the HABA assay to determine the degree of biotin incorporation. - Check the integrity of your this compound: Ensure it has been stored correctly and is not degraded. |
| Competition from residual free biotin. | - Ensure complete removal of excess biotin: As with high background, optimize your purification method to eliminate competition for binding sites. |
Problem 3: Protein Aggregation or Precipitation After Labeling
| Possible Cause | Troubleshooting Steps |
| Over-biotinylation leading to changes in protein solubility. | - Decrease the molar excess of this compound in your labeling reaction.[11] - Optimize reaction conditions: Perform the labeling at a lower temperature or for a shorter duration. |
| Inappropriate buffer conditions. | - Ensure the pH of your reaction buffer is optimal for your protein's stability.[12] - Consider adding stabilizing agents: Additives like glycerol (B35011) or non-detergent sulfobetaines can sometimes prevent aggregation.[12] |
| Freeze-thaw cycles. | - Aliquot your biotinylated protein before freezing to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Comparison of Methods for Removing Excess this compound
| Feature | Dialysis | Size-Exclusion Chromatography (Spin Column) | Affinity Purification (Streptavidin Beads) |
| Principle | Diffusion across a semi-permeable membrane based on size.[13][14] | Separation of molecules based on size as they pass through a porous resin.[15] | Specific binding of biotin to immobilized streptavidin.[16] |
| Typical Protein Recovery | >90% | >95%[17][18] | Variable (depends on elution) |
| Efficiency of Small Molecule Removal | High (>99%) with sufficient buffer changes.[19] | High (>95%).[17][18] | Very High (>99.9%) |
| Processing Time | 4 hours to overnight.[20] | < 15 minutes.[17][18] | 30-60 minutes for binding; elution is additional. |
| Required Sample Volume | >100 µL | 10 µL - 5 mL (depending on column size).[9][10] | Flexible |
| Pros | Gentle, suitable for large volumes, low cost. | Fast, high recovery, easy to use.[17][18] | Highly specific for biotinylated molecules. |
| Cons | Time-consuming, potential for sample dilution.[21] | Limited by column capacity, potential for some sample dilution. | May require harsh elution conditions, can be expensive.[22][23] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for proteins >20 kDa).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Large beaker.
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette into a beaker containing at least 100 times the sample volume of chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer and continue to dialyze for another 4 hours or overnight to ensure complete removal of the free biotin.[14][20]
-
Carefully remove the sample from the tubing/cassette.
Protocol 2: Removal of Excess this compound using a Spin Column
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa for proteins >15 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This typically involves a centrifugation step.
-
Place the spin column into a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 1,500 x g for 2 minutes).
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution.
-
Biotin standards of known concentrations.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
-
Cuvettes or a 96-well microplate.
Procedure:
-
Important: First, remove all free this compound from your labeled protein sample using one of the methods described above.[24]
-
Prepare a standard curve using the biotin standards.
-
Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500).
-
Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure the A500 again after the reading stabilizes. The absorbance will decrease as biotin displaces the HABA from the avidin.[24][25][26][27]
-
Calculate the change in absorbance and use the standard curve to determine the concentration of biotin in your sample.
-
Knowing the concentration of your protein, you can then calculate the molar ratio of biotin to protein.
Visualizations
Caption: Workflow for biotinylation and subsequent purification.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. arp1.com [arp1.com]
- 5. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - CD Biosynsis [biosynsis.com]
- 8. scbt.com [scbt.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Antibody Purification Column Formats | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. itwreagents.com [itwreagents.com]
- 16. goldbio.com [goldbio.com]
- 17. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Small Molecule and Biotin Removal | Thermo Fisher Scientific - ES [thermofisher.com]
- 19. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Improving the efficiency of protein dialysis: constant dialysate replacement - The Science Snail [sciencesnail.com]
- 22. goldbio.com [goldbio.com]
- 23. researchgate.net [researchgate.net]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. vectorlabs.com [vectorlabs.com]
- 26. anaspec.com [anaspec.com]
- 27. fishersci.ie [fishersci.ie]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation post-biotinylation can be triggered by several factors:
-
Over-labeling: The covalent attachment of too many biotin (B1667282) molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1]
-
Physicochemical Properties of the Biotinylation Reagent: Some biotinylation reagents are inherently hydrophobic. Their attachment to the protein surface can increase the overall hydrophobicity, promoting self-association and aggregation.[1]
-
Suboptimal Reaction Conditions: The buffer pH, temperature, and protein concentration during the biotinylation reaction can significantly impact protein stability.[2][3] For instance, proteins are least soluble at their isoelectric point (pI).[2][3]
-
Instability of the Protein Itself: The target protein may be inherently unstable or prone to aggregation, and the additional handling and modification during biotinylation can exacerbate this issue.
-
Localized High Reagent Concentration: Adding the biotinylation reagent too quickly or without proper mixing can create areas of high concentration, leading to uncontrolled reactions and precipitation.[1]
Q2: How can I detect and quantify protein aggregation?
Several biophysical techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to check for visible turbidity or precipitates in your sample.[2][4]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[4][5][6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[7][8][9]
Q3: Can the choice of biotinylation reagent affect protein aggregation?
Yes, the choice of biotinylation reagent is critical. Consider the following:
-
Reactive Group: The most common amine-reactive reagents use an N-hydroxysuccinimide (NHS) ester.[10][11][12] While effective, they can alter the charge of the protein. Sulfhydryl-reactive reagents (e.g., maleimides) are an alternative if free cysteines are available and primary amines are critical for protein function or stability.
-
Spacer Arm Length: Biotinylation reagents with longer, hydrophilic spacer arms (e.g., containing polyethylene (B3416737) glycol - PEG) can increase the solubility of the labeled protein and reduce steric hindrance, potentially minimizing aggregation.[13][14][15]
-
Solubility: Ensure the biotinylation reagent is fully dissolved in an appropriate solvent (like DMSO or DMF) before adding it to your protein solution to avoid precipitation.[1]
Troubleshooting Guide
Issue: My protein solution becomes cloudy or precipitates during/after the biotinylation reaction.
This is a clear indication of significant protein aggregation. Here’s a step-by-step troubleshooting workflow:
Data Presentation: Optimizing Buffer Conditions
The composition of the buffer is crucial for maintaining protein stability. The following table summarizes common additives and their recommended concentration ranges to prevent aggregation.
| Additive Class | Example | Recommended Concentration | Function |
| Buffer | Tris-HCl, HEPES, PBS | 20-50 mM | Maintains a stable pH environment.[] |
| Salts | NaCl, KCl | 50-500 mM | Enhances solubility and stability through ionic interactions.[][17] |
| Cryoprotectants | Glycerol | 5-20% (up to 50% for storage) | Stabilizes proteins and prevents aggregation during freeze-thaw cycles.[2][][17] |
| Sugars/Osmolytes | Sucrose, Trehalose | 5-10% | Stabilize the native protein structure.[] |
| Amino Acids | Arginine, Glutamate | 50-500 mM | Can suppress aggregation and increase solubility.[4] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of non-native disulfide bonds.[18] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% | Solubilizes hydrophobic regions and prevents self-association.[4][19] |
Experimental Protocols
Protocol 1: General Biotinylation Reaction with NHS Ester
This protocol provides a starting point for biotinylating a protein using an amine-reactive NHS-ester biotinylation reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO to create a 10 mM stock solution.[1]
-
-
Biotinylation Reaction:
-
Calculate the volume of biotin reagent needed for a 10- to 20-fold molar excess relative to the protein. Start with a lower ratio to minimize the risk of over-labeling and aggregation.[20]
-
Slowly add the biotin reagent to the protein solution while gently stirring.[1]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Lower temperatures can help maintain protein stability.[1][20]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
-
Purification:
-
Remove unreacted biotin and the quenching buffer by buffer exchange using a desalting column or by dialysis against your desired storage buffer.[20]
-
Protocol 2: Assessing Aggregation with Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Filtered and degassed mobile phase (e.g., PBS, pH 7.4)
-
Biotinylated protein sample, filtered (0.22 µm) or centrifuged
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved. The mobile phase should be compatible with your protein's stability. A buffered solution with an ionic strength of 50-200 mM is generally recommended.[8]
-
-
Sample Preparation:
-
Clarify your biotinylated protein sample by centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter to remove large particulates.[21]
-
-
Injection and Run:
-
Inject an appropriate volume of your sample onto the column.
-
Run the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for a standard analytical column).[8]
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
Aggregates, being larger, will elute first, often in or near the void volume of the column.
-
The monomeric protein will elute as a later, typically larger, peak.
-
Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation.
-
Protocol 3: Assessing Aggregation with Dynamic Light Scattering (DLS)
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered and degassed buffer
-
Filtered (0.2 µm) or centrifuged biotinylated protein sample
Procedure:
-
Sample Preparation:
-
Filter your sample through a 0.2 µm filter directly into a clean, dust-free cuvette. A sample volume of around 30 µL is typically required.[22]
-
Ensure there are no bubbles in the cuvette.
-
-
Instrument Setup:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
-
Measurement:
-
Perform a series of measurements to collect data on the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the size distribution of particles in the sample.
-
A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of your monomeric protein.
-
The presence of aggregates will be indicated by the appearance of peaks corresponding to larger hydrodynamic radii and an increase in the polydispersity index (PDI). DLS is particularly sensitive to even small amounts of large aggregates.[5][23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. wyatt.com [wyatt.com]
- 6. azonano.com [azonano.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. efce.ch.bme.hu [efce.ch.bme.hu]
- 9. researchgate.net [researchgate.net]
- 10. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of linker length and residues on the structure and stability of a fusion protein with malaria vaccine application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 20. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. research.cbc.osu.edu [research.cbc.osu.edu]
- 23. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing Molar Coupling Ratios for Protein Labeling
Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing molar coupling ratios for consistent and effective protein labeling experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently bound to a single protein molecule.[1][2][3][4] It is a critical parameter for ensuring the quality and reproducibility of your labeled protein.[1][3] An optimal DOL ensures a strong signal without causing issues like fluorescence quenching or altered protein function.[3]
Q2: What is the optimal DOL for my protein?
The optimal DOL depends on the specific protein and the label being used. For antibodies, a DOL between 2 and 10 is often ideal.[1][4] For many other proteins, especially in applications like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST), a DOL between 0.5 and 1 is recommended to avoid adverse effects on protein function.[2][5] It is often necessary to determine the optimal DOL experimentally through small-batch labeling reactions with varying molar coupling ratios.[1][4]
Q3: What is the difference between Molar Coupling Ratio (MCR) and Molar Incorporation Ratio (MIR)/Degree of Labeling (DOL)?
The Molar Coupling Ratio (MCR) is the initial ratio of moles of label to moles of protein in the reaction mixture.[6] The Molar Incorporation Ratio (MIR), or Degree of Labeling (DOL), is the measured average number of label molecules covalently attached to each protein molecule after the reaction and purification.[6] The MIR is what you measure to determine the efficiency of the labeling reaction.
Q4: What are the consequences of a DOL that is too high or too low?
A DOL that is too low can result in a weak signal and a reduced signal-to-noise ratio.[2][5] Conversely, a DOL that is too high can lead to several problems:
-
Fluorescence quenching: High proximity of fluorophores can cause self-quenching, leading to a decrease in the fluorescence signal.[1][4][7]
-
Protein precipitation: Over-labeling can alter the protein's isoelectric point and solubility, causing it to precipitate.[6][7][8][9]
-
Loss of biological activity: Labeling critical amino acid residues, such as those in an antibody's antigen-binding site, can impair the protein's function.[7][10]
Troubleshooting Guide
This guide addresses common problems encountered during protein labeling, their potential causes, and recommended solutions.
Problem 1: Low Labeling Efficiency (Low DOL)
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for amine-reactive labeling (e.g., NHS esters) is typically between 7.0 and 8.5.[6][8] At lower pH, primary amines are protonated and less reactive.[6][8] Test a range of pH values within this optimal window. |
| Presence of Competing Amines in Buffer | Buffers containing primary amines, such as Tris, will compete with the protein for the labeling reagent.[8][11] Use an amine-free buffer like phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer.[6][8] |
| Inactive Labeling Reagent | NHS esters are moisture-sensitive and can hydrolyze over time.[8] Prepare fresh stock solutions of the labeling reagent in an anhydrous solvent like DMSO or DMF immediately before use.[8] |
| Low Protein Concentration | Labeling efficiency is dependent on reactant concentration. A protein concentration below 1-2 mg/mL can lead to reduced labeling efficiency.[6][8][12] If possible, concentrate your protein before labeling. |
| Insufficient Molar Coupling Ratio | The initial amount of label was too low. Increase the molar coupling ratio in your next trial. It's recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimum.[6][8] |
| Short Incubation Time | The reaction may not have had enough time to proceed to completion. Increase the incubation time. Typical reactions run for 1-2 hours at room temperature or overnight at 4°C.[6][8] |
Problem 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| High Degree of Labeling (Over-labeling) | Attaching too many label molecules can alter the protein's physicochemical properties, leading to aggregation.[7][9] Reduce the molar coupling ratio of the label to the protein.[7] |
| Organic Solvent from Label Stock | A high concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the label can denature the protein.[9] Add the label stock solution to the protein solution slowly while gently mixing. Ensure the final concentration of the organic solvent is low (typically <10%).[8] |
| Change in Isoelectric Point (pI) | Labeling modifies charged residues (like lysines), which changes the protein's pI. If the buffer pH is close to the new pI, the protein may precipitate.[6] Perform the labeling at a pH that is further from the predicted new pI of the labeled protein. |
| Inherent Protein Instability | The protein itself may be unstable under the reaction conditions. Consider adding stabilizing agents like glycerol (B35011) (if compatible with the labeling chemistry) or performing the reaction at a lower temperature (e.g., 4°C).[11] |
Problem 3: Labeled Protein Has Lost Biological Activity
| Potential Cause | Recommended Solution |
| Labeling of Critical Residues | The label has attached to amino acids within the protein's active site or binding interface, such as the antigen-binding site of an antibody.[7][11] |
| - Reduce the molar coupling ratio to decrease the overall degree of labeling.[7][11] | |
| - If using amine-reactive chemistry, try performing the reaction at a slightly lower pH (e.g., pH 7.0-7.5) to favor labeling of the more nucleophilic N-terminal amine over lysine (B10760008) residues.[11] | |
| - Consider site-specific labeling technologies that target regions away from the active site, such as the Fc region of an antibody.[7] | |
| Conformational Changes | The attachment of bulky dye molecules can induce conformational changes that affect protein function.[10] |
| - Use a smaller labeling molecule if possible. | |
| - Aim for a lower DOL (e.g., 1-2) to minimize structural perturbation.[9] |
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive Dye (e.g., NHS Ester)
-
Protein Preparation:
-
Labeling Reagent Preparation:
-
Labeling Reaction:
-
Add the calculated amount of the dye solution to the protein solution while gently vortexing. To determine the optimal molar coupling ratio, it is recommended to set up several reactions with varying ratios (e.g., 5:1, 10:1, 20:1 dye-to-protein).[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][8]
-
-
Purification:
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified labeled protein at two wavelengths.[3][14]
-
Spectrophotometric Measurement:
-
DOL Calculation:
-
First, calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at A_max (A₂₈₀ of dye / A_max of dye). This value is typically provided by the dye manufacturer.[13][14]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).[13]
-
-
-
Next, calculate the molar concentration of the dye.
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹).[13]
-
-
-
Finally, calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M) [3]
-
-
Table of Key Parameters for DOL Calculation:
| Parameter | Description |
|---|---|
| A₂₈₀ | Absorbance of the labeled protein at 280 nm. |
| A_max | Absorbance of the labeled protein at the dye's λ_max. |
| ε_protein | Molar extinction coefficient of the protein (M⁻¹cm⁻¹). |
| ε_dye | Molar extinction coefficient of the dye (M⁻¹cm⁻¹). |
| CF | Correction factor for the dye's absorbance at 280 nm. |
Visual Guides
Caption: Experimental workflow for protein labeling and DOL determination.
Caption: Troubleshooting decision tree for common protein labeling issues.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. spectra.arizona.edu [spectra.arizona.edu]
Technical Support Center: Labeling Lysine Residues in Short Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the labeling of lysine (B10760008) residues in short peptides.
Troubleshooting Guides
Issue: Low or No Labeling Efficiency
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect pH of Reaction Buffer | The optimal pH for labeling primary amines (lysine ε-amino group and N-terminus) with common reagents like NHS esters is between 7.2 and 8.5.[1][2] Below this range, the amine groups are protonated and less nucleophilic.[2] Above this range, hydrolysis of the labeling reagent increases, reducing its availability.[2][3] Verify the pH of your buffer with a calibrated pH meter. For NHS ester reactions, a pH of 8.3-8.5 is often recommended.[3][4][5][6][7] |
| Hydrolysis of Labeling Reagent | NHS esters are moisture-sensitive and can hydrolyze.[8][9] Prepare stock solutions of the labeling reagent in anhydrous DMSO or DMF immediately before use and do not store them for extended periods.[1][6][9] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the peptide for reaction with the labeling reagent.[6] Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[1][3][10] |
| Steric Hindrance | The lysine residue may be in a sterically hindered position within the peptide's structure, preventing access by the labeling reagent.[1] If possible, redesign the peptide to place the lysine in a more accessible location. |
| Low Reagent Concentration | The molar excess of the labeling reagent may be insufficient. A 5- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.[6] Empirically test different molar ratios to find the optimal concentration for your specific peptide.[9] |
| Low Peptide Concentration | A very low concentration of the peptide can slow down the reaction kinetics. If possible, increase the concentration of the peptide in the reaction mixture.[1] Optimal peptide concentrations for labeling are typically in the range of 1-10 mg/mL.[3][4] |
| Inactive Labeling Reagent | The labeling reagent may have degraded due to improper storage or handling. Use a fresh vial of the reagent. You can test the reactivity of NHS esters by monitoring the release of NHS, which absorbs at 260-280 nm, upon hydrolysis.[9] |
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting workflow for low lysine labeling efficiency.
Issue: Heterogeneous or Non-Specific Labeling
Possible Causes and Solutions
| Cause | Recommended Action |
| Multiple Lysine Residues | Short peptides with multiple lysine residues will likely be labeled at more than one site, leading to a heterogeneous product mixture.[10] If site-specific labeling is required, consider synthesizing the peptide with a single lysine or using orthogonal protecting groups to selectively deprotect one lysine for labeling.[11][12] |
| Labeling of the N-terminus | The α-amino group at the N-terminus of the peptide is also a primary amine and will react with amine-reactive labels.[13] To achieve N-terminal specific labeling, you can lower the reaction pH to around 6.5-7.0, which favors the less basic N-terminal amine over the more basic lysine ε-amino group.[14] |
| Side Reactions with Other Amino Acids | Under certain conditions, NHS esters can react with other nucleophilic amino acid side chains, including tyrosine, serine, threonine, cysteine, and histidine.[2][8][13][15][16] These side reactions are generally less efficient than with primary amines.[13] To minimize these, ensure the reaction pH is not too high and consider using a lower molar excess of the labeling reagent. |
| Over-labeling | Using a large excess of the labeling reagent can lead to the modification of less reactive sites and potentially alter the peptide's properties or cause precipitation.[9] Titrate the molar ratio of the labeling reagent to the peptide to find the optimal balance between labeling efficiency and specificity. |
Decision Tree for Achieving Specific Labeling
Caption: Decision tree for achieving specific peptide labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling lysine residues with NHS esters?
A1: The optimal pH range for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended to ensure the lysine ε-amino group is deprotonated and sufficiently nucleophilic while minimizing the hydrolysis of the NHS ester.[3][4][5][6][7]
Q2: Can I use Tris buffer for my labeling reaction?
A2: It is not recommended to use buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for the labeling reagent, thereby reducing the labeling efficiency.[6] Amine-free buffers like phosphate (B84403), borate, or bicarbonate are preferred.[1][2][3][10]
Q3: My peptide has multiple lysines. How can I label only one specific lysine?
A3: To achieve site-specific labeling on a peptide with multiple lysines, you will need to employ strategies during peptide synthesis. This can involve synthesizing the peptide with only one lysine residue or using orthogonal protecting groups on the lysine side chains.[11][12] This allows for the selective deprotection of a single lysine's ε-amino group, making it available for labeling while the others remain protected.
Q4: How can I determine the efficiency of my labeling reaction?
A4: The degree of labeling (DOL), which is the molar ratio of the label to the peptide, can be quantified using several methods. A common method is spectrophotometry, where the absorbance of the labeled peptide is measured at the wavelength corresponding to the label and the peptide (usually 280 nm).[1] Mass spectrometry is another powerful tool to assess labeling efficiency, especially for isobaric tags like TMT, by identifying and quantifying both labeled and unlabeled peptides.[17][18][19]
Q5: Besides lysine, what other amino acids can react with NHS esters?
A5: While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions.[2][8][13] These include the hydroxyl groups of tyrosine, serine, and threonine, as well as the side chains of cysteine and histidine.[2][8][13][15][16] These side reactions are generally less efficient than the reaction with primary amines.[13]
Q6: My labeled peptide is precipitating out of solution. What could be the cause?
A6: Precipitation of the labeled peptide can occur due to over-labeling. The addition of too many labels, especially if they are hydrophobic, can alter the net charge and solubility of the peptide.[6][9] To resolve this, try reducing the molar excess of the labeling reagent used in the reaction.[6][9]
Experimental Protocols
General Protocol for Labeling a Short Peptide with an NHS Ester
This protocol provides a general guideline. Optimization of reactant concentrations, incubation time, and temperature may be necessary for your specific peptide and label.
Materials:
-
Short peptide with at least one lysine residue
-
Amine-reactive NHS ester label (e.g., a fluorescent dye)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][6]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[3] (or 0.1 M phosphate buffer, pH 7.2-8.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Purification system (e.g., HPLC, desalting column)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[3][4]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[6]
-
Calculate Reagent Volumes: Determine the amount of NHS ester solution needed to achieve the desired molar excess over the peptide (a starting point of 10-fold molar excess is common).
-
Labeling Reaction: While gently vortexing, add the calculated volume of the NHS ester solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6] Alternatively, the reaction can be performed overnight at 4°C.[1]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purification: Purify the labeled peptide from the excess unreacted label and byproducts using an appropriate method such as a desalting column or reverse-phase HPLC.[3][4][10]
-
Characterization: Confirm the labeling and determine the degree of labeling using spectrophotometry or mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
comparing different biotinylation reagents for specific applications
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for experimental success. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, nucleic acids, or other molecules, is a cornerstone technique for a multitude of applications, from affinity purification to targeted drug delivery. The selection of the appropriate biotinylation reagent is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective comparison of common biotinylation reagents, supported by experimental data and detailed protocols, to empower you in making an informed choice for your specific research needs.
The extraordinary affinity between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M) forms the basis of numerous detection, purification, and immobilization systems in modern life sciences.[1][2] The versatility of biotinylation lies in the wide array of available reagents, each with distinct chemical properties tailored for different applications. Key factors to consider when selecting a biotinylation reagent include the target functional group on the biomolecule, the reagent's solubility, the length of its spacer arm, and whether the biotin tag needs to be cleavable.[3]
Comparing Biotinylation Reagents: A Data-Driven Overview
The performance of different biotinylation reagents can be quantitatively assessed by determining the degree of biotinylation, often expressed as the molar ratio of biotin to the protein. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.[4][5][6] This assay relies on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, leading to a measurable decrease in absorbance at 500 nm.[4][6]
Here, we present a comparative summary of commonly used biotinylation reagents, highlighting their key features and performance in specific applications.
| Reagent Type | Target Functional Group | Solubility | Cleavable | Key Features & Performance |
| NHS-Biotin | Primary amines (-NH₂) | Insoluble in water (requires organic solvent) | No | A widely used reagent for general protein biotinylation. Due to its membrane permeability, it can label both cell surface and intracellular proteins.[7] Labeling efficiency can be high, but the lack of water solubility can be a limitation in some applications. |
| Sulfo-NHS-Biotin | Primary amines (-NH₂) | Water-soluble | No | The addition of a sulfonate group makes this reagent water-soluble and membrane-impermeable, making it ideal for specifically labeling cell surface proteins.[7] Studies have shown that Sulfo-NHS-biotin can efficiently label cell envelope proteins.[8] |
| NHS-PEGn-Biotin | Primary amines (-NH₂) | Water-soluble | No | The polyethylene (B3416737) glycol (PEG) spacer arm enhances water solubility and reduces steric hindrance, potentially improving the accessibility of the biotin tag for avidin/streptavidin binding.[9] This can lead to less aggregation of labeled antibodies in solution.[10] |
| NHS-SS-Biotin | Primary amines (-NH₂) | Insoluble in water | Yes (disulfide bond) | Contains a disulfide bond in the spacer arm, allowing for the cleavage of the biotin tag with reducing agents like DTT. This is advantageous for eluting the captured biomolecule from streptavidin beads under mild conditions.[11] |
| Sulfo-NHS-SS-Biotin | Primary amines (-NH₂) | Water-soluble | Yes (disulfide bond) | Combines the benefits of water solubility for cell surface labeling and a cleavable linker for easy elution of the target molecule.[12] |
| Photoreactive Biotin | Non-specific C-H, N-H insertion | Varies | Varies | Activated by UV light, these reagents can label a broader range of molecules that may lack specific reactive functional groups. |
| Enzymatic (BirA) | Specific lysine (B10760008) in AviTag | N/A | No | Offers highly specific, site-directed biotinylation of a protein fused with an AviTag peptide sequence.[1][13] This method results in a homogeneously labeled product with a 1:1 biotin-to-protein ratio, with efficiency often exceeding 95%.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments related to biotinylation.
Protocol 1: General Protein Biotinylation using NHS-Ester Reagents
This protocol provides a general procedure for biotinylating proteins with NHS-ester based reagents.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Anhydrous DMSO or DMF (for water-insoluble NHS-biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction.[15]
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-biotin reagent in DMSO or DMF (for insoluble versions) or directly in the reaction buffer (for soluble versions) to a concentration of 10-20 mg/mL.[16]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.[17]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[16]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantifying Biotinylation with the HABA Assay
This protocol describes how to determine the degree of biotinylation using the HABA assay.[4][5]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer
-
Cuvettes or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[5]
-
Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate until the absorbance reading is stable.[5]
-
Measure Final Absorbance: Measure the absorbance of the solution at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[5]
-
Calculate Moles of Biotin per Mole of Protein: Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin. Knowing the protein concentration allows for the determination of the biotin-to-protein molar ratio.[4][6]
Visualizing Biotinylation Workflows and Concepts
Diagrams can effectively illustrate complex processes and relationships. The following visualizations were created using the DOT language.
References
- 1. Site-Specific Biotinylation of Purified Proteins Using BirA | Springer Nature Experiments [experiments.springernature.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fishersci.ie [fishersci.ie]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. store.sangon.com [store.sangon.com]
- 13. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. avidity.com [avidity.com]
- 15. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Biotinylation: Evaluating 6-N-Biotinylaminohexanol Incorporation Strategies Against NHS-Ester Alternatives
For researchers, scientists, and drug development professionals, the effective biotinylation of proteins is a cornerstone of numerous applications, from affinity purification to sensitive detection assays. The choice of biotinylating reagent and conjugation strategy is critical for achieving optimal labeling efficiency and preserving protein function. This guide provides a comprehensive comparison of theoretical incorporation strategies for 6-N-Biotinylaminohexanol with the widely used amine-reactive N-hydroxysuccinimide (NHS) esters of biotin (B1667282).
Comparison of Biotinylation Strategies
The primary challenge in using this compound is that its terminal hydroxyl group is not inherently reactive towards common functional groups on proteins. Therefore, it requires chemical activation before it can be used for conjugation. In contrast, NHS-esters of biotin are pre-activated to readily react with primary amines.
| Feature | This compound (Theoretical) | NHS-Biotin (Amine-Reactive) |
| Target Functional Group | Primary Amines (after activation) or Carboxyl Groups | Primary Amines (e.g., Lysine, N-terminus) |
| Reaction Chemistry | Two-step process: 1. Activation of hydroxyl group (e.g., tosylation). 2. Reaction with amine. OR One-pot reaction with carboxyl groups using EDC/NHS. | One-step nucleophilic acyl substitution. |
| Workflow Complexity | Higher due to the need for activation or use of coupling agents. | Simpler, direct reaction with the protein. |
| Specificity | Can be directed towards carboxyl groups if that is the desired target. | Specific to primary amines. |
| Quantitative Data | Not available in the reviewed literature. | Widely available, with typical incorporation ratios of 1-6 biotins per antibody depending on the molar excess of the reagent.[1] |
Quantitative Analysis of Biotin Incorporation
Accurate quantification of biotin incorporation is crucial for ensuring the reproducibility and optimal performance of biotin-based assays. Several methods are available for this purpose, each with its own advantages and limitations.
| Quantification Method | Principle | Sensitivity | Throughput | Notes |
| HABA Assay | Displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin (B1170675) by biotin, leading to a decrease in absorbance at 500 nm.[2] | Lower | Low to Medium | Can be destructive to the sample and may underestimate the true biotin-to-protein ratio.[3] |
| Fluorescent Biotin Assays | Displacement of a fluorescent reporter from avidin by biotin, resulting in a change in fluorescence.[2] | High | High | Requires a fluorescence plate reader. |
| ChromaLINK™ Assay | Utilizes a biotinylation reagent with a UV-traceable chromophore, allowing for direct spectrophotometric quantification of biotin incorporation.[3] | High | High | Non-destructive and does not require a secondary assay. |
| Quant*Tag™ Biotin Quantification Kit | Based on a specific chemical modification of biotin that results in a colored product. | High | High | Offers a favorable dynamic range compared to the HABA assay. |
Experimental Protocols
Protocol 1: Theoretical Activation and Conjugation of this compound via Tosylation
This protocol describes a general two-step procedure for activating the hydroxyl group of this compound with tosyl chloride, followed by conjugation to primary amines on a protein.
Step 1: Activation of this compound
-
Dissolve this compound: Dissolve this compound in a suitable anhydrous organic solvent (e.g., pyridine (B92270) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution: Place the reaction vessel in an ice bath to cool the solution to 0°C.
-
Add tosyl chloride: Slowly add a molar excess (e.g., 1.5 equivalents) of tosyl chloride to the cooled solution with stirring.
-
Reaction: Allow the reaction to proceed at 0°C for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Quench and extract: Quench the reaction by adding a small amount of water. Extract the tosyl-activated biotin derivative with an organic solvent and wash with a mild acid and then brine.
-
Purify: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting tosyl-activated this compound by column chromatography.
Step 2: Conjugation to Protein
-
Prepare protein solution: Dissolve the protein to be labeled in a suitable amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).
-
Prepare activated biotin solution: Dissolve the purified tosyl-activated this compound in a small amount of a compatible organic solvent (e.g., DMSO).
-
Conjugation: Add a molar excess of the activated biotin solution to the protein solution with gentle stirring. The optimal molar ratio of activated biotin to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column.
Protocol 2: Conjugation of this compound to Protein Carboxyl Groups using EDC/NHS
This protocol describes a one-pot reaction to couple the hydroxyl group of this compound to the carboxyl groups (aspartic acid, glutamic acid, C-terminus) of a protein using carbodiimide (B86325) chemistry.
-
Prepare protein solution: Dissolve the protein in an amine-free and carboxyl-free buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, at a pH of 4.7-6.0.
-
Add this compound: Add a molar excess of this compound to the protein solution.
-
Activate carboxyl groups: Add a freshly prepared solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to the reaction mixture. A molar excess of EDC over the number of carboxyl groups on the protein is required. To increase efficiency and create a more stable amine-reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added concurrently with EDC.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench reaction (optional): The reaction can be stopped by adding a quenching reagent like hydroxylamine.
-
Purification: Remove excess reagents and byproducts by dialysis or gel filtration.
Protocol 3: Standard Amine-Reactive Biotinylation using NHS-Biotin
This protocol is a standard method for labeling proteins with NHS-biotin.
-
Prepare protein solution: Dissolve the protein to be labeled in an amine-free buffer at pH 7-9 (e.g., phosphate-buffered saline, PBS). The protein concentration should ideally be 2-10 mg/mL.
-
Prepare NHS-biotin solution: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.
-
Conjugation: Add a 12- to 20-fold molar excess of the NHS-biotin solution to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove non-reacted biotin by dialysis or with a desalting column.
Visualizing the Pathways
To better understand the chemical reactions and workflows, the following diagrams are provided.
Caption: Activation of this compound and subsequent conjugation to a primary amine.
Caption: EDC/NHS-mediated coupling of this compound to a carboxyl group on a protein.
Caption: A typical experimental workflow for labeling proteins with NHS-biotin.
Conclusion
While this compound offers a potential route for biotinylation, particularly for targeting carboxyl groups or when primary amines need to be avoided, its use is hampered by the lack of readily available protocols and quantitative performance data. The requirement for chemical activation adds complexity to the workflow compared to the straightforward and well-documented use of amine-reactive reagents like NHS-biotin. For researchers requiring a reliable, well-characterized, and efficient biotinylation method, NHS-esters of biotin remain the industry standard. Future studies are needed to quantify the incorporation efficiency of activated this compound to establish it as a viable alternative in the protein chemist's toolkit.
References
The Long and Short of It: A Guide to Biotinylation Reagent Spacer Arm Lengths
For researchers, scientists, and drug development professionals, the selection of a biotinylation reagent is a critical step in experimental design. The length of the spacer arm, a chemical linker between the biotin (B1667282) molecule and its reactive group, can significantly impact the efficiency of biotin-avidin binding and the overall success of an assay. This guide provides a comprehensive comparison of common biotinylation reagents, focusing on their spacer arm lengths and the implications for experimental outcomes.
The principle behind the use of a spacer arm is to overcome steric hindrance. The biotin-binding site of avidin (B1170675) and streptavidin is located deep within the protein structure. A longer spacer arm extends the biotin moiety away from the labeled molecule, allowing for more efficient binding to the avidin protein. This can lead to increased signal detection and improved purification yields.
Comparison of Common Biotinylation Reagents
The following table summarizes the spacer arm lengths of various commercially available biotinylation reagents. These reagents are categorized by their reactive group, which determines the functional group they will target on the molecule to be biotinylated.
| Reactive Group | Reagent Name | Spacer Arm Length (Å) | Spacer Arm Length (nm) | Key Features |
| Amine-Reactive (NHS Esters) | PFP-biotin | 9.6 | 0.96 | Short spacer arm. |
| NHS-biotin | 13.5 | 1.35 | Standard, short spacer arm.[1][2][3][4] | |
| Sulfo-NHS-Biotin | 13.5 | 1.35 | Water-soluble version of NHS-biotin.[2][4] | |
| NHS-LC-Biotin | 22.4 | 2.24 | "Long Chain" spacer for reduced steric hindrance.[3][5][6] | |
| Sulfo-NHS-LC-Biotin | 22.4 | 2.24 | Water-soluble version of NHS-LC-Biotin.[1][5][6][7] | |
| NHS-LC-LC-Biotin | 30.5 | 3.05 | "Long Long Chain" for even greater reach.[1][3][8] | |
| Sulfo-NHS-LC-LC-Biotin | 30.5 | 3.05 | Water-soluble version of NHS-LC-LC-Biotin.[1][7][9][10] | |
| NHS-PEG4-Biotin | 29.0 | 2.90 | Polyethylene glycol (PEG) spacer enhances solubility and flexibility.[11][12][13][14] | |
| NHS-SS-PEG4-Biotin | 37.9 | 3.79 | Cleavable disulfide bond within the PEG spacer arm.[15] |
The Impact of Spacer Arm Length on Performance: Experimental Evidence
The choice of spacer arm length is not merely theoretical; it has demonstrable effects on experimental results. A study investigating the influence of spacer arm length on the preparation of a biotinylated microplate for a biotin assay provides clear evidence.[1] In this study, various biotinylation reagents with different spacer arm lengths were used to coat a microplate, and the subsequent binding of enzyme-labeled streptavidin was measured.
The results indicated that a better dose-response curve was achieved as the "bridge length" (spacer arm length) increased.[1] Specifically, the binding of horseradish peroxidase (HRP)-streptavidin increased with longer spacer arms. This suggests that longer spacer arms reduce the steric hindrance of the large enzyme-labeled streptavidin, allowing for more efficient binding to the immobilized biotin.[1]
Below is a conceptual representation of how spacer arm length can influence the interaction between a biotinylated protein and streptavidin.
Caption: Impact of Spacer Arm Length on Biotin-Streptavidin Interaction.
Experimental Protocols
The following are generalized protocols for protein biotinylation using amine-reactive NHS-ester reagents. It is crucial to consult the manufacturer's specific instructions for each reagent.
General Protein Biotinylation Protocol (NHS-Ester Reagents)
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Biotinylation reagent (e.g., NHS-biotin, NHS-LC-biotin)
-
Anhydrous DMSO or DMF (for non-sulfonated reagents)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at an appropriate concentration. Buffers containing primary amines, such as Tris, will compete with the biotinylation reaction and must be removed.
-
Reagent Preparation:
-
For non-sulfonated NHS-esters, dissolve the reagent in DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
For sulfo-NHS-esters, dissolve the reagent in the reaction buffer or water to a stock concentration of 10-20 mM immediately before use. NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Biotin:
-
Remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is critical to prevent interference in downstream applications.
-
-
Storage: Store the biotinylated protein under conditions that are optimal for its stability.
Cell Surface Biotinylation Protocol (Sulfo-NHS-Ester Reagents)
Materials:
-
Cells in suspension or adherent
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Sulfo-NHS-biotinylation reagent
-
Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS to remove any amine-containing culture medium.
-
Resuspend cells in ice-cold PBS to a concentration of approximately 1-5 x 10^7 cells/mL.
-
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-biotin reagent in PBS to the desired final concentration (typically 0.25-1 mg/mL).
-
Biotinylation Reaction:
-
Add the Sulfo-NHS-biotin solution to the cell suspension.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Quenching:
-
Wash the cells once with quenching buffer to stop the reaction by consuming any unreacted biotinylation reagent.
-
Wash the cells two more times with ice-cold PBS.
-
-
Cell Lysis: The biotinylated cells are now ready for lysis and subsequent analysis.
Logical Workflow for Selecting a Biotinylation Reagent
The selection of an appropriate biotinylation reagent involves considering several factors beyond just the spacer arm length. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for Biotinylation Reagent Selection.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. EZ-Link™ Sulfo-NHS-LC-Biotin, No-Weigh™ Format - FAQs [thermofisher.com]
- 8. Biotin-LC-LC-NHS Ester Biotins Conjugation Reagent - Creative Biolabs [creative-biolabs.com]
- 9. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 10. EZ-Link™ Sulfo-NHS-LC-LC-Biotin, 50 mg - FAQs [thermofisher.com]
- 11. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. NHS-PEG4-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 14. Thermo Scientific EZ-Link NHS-PEG4-Biotin 10 x 2 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Unveiling the Advantages of 6-N-Biotinylaminohexanol in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a biotin (B1667282) linker is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 6-N-Biotinylaminohexanol with other common biotin linkers, supported by experimental principles and protocols to aid in the selection of the optimal reagent for your specific application.
The exquisite affinity between biotin and streptavidin is a cornerstone of numerous life science applications, from immunoassays to protein purification. However, the effectiveness of this interaction is often dictated by the linker arm that tethers the biotin molecule to the protein or molecule of interest. An ideal linker should not only facilitate efficient biotinylation but also present the biotin moiety in a manner that is readily accessible to streptavidin, minimizing steric hindrance and maximizing binding efficiency.
This guide focuses on the distinct advantages of this compound, a biotinylation reagent featuring a six-carbon alkyl chain, and compares its performance characteristics to other widely used linker types, such as those with polyethylene (B3416737) glycol (PEG) spacers and those with shorter or no spacer arms (e.g., Biotin-NHS).
Key Performance Characteristics: A Comparative Overview
The selection of a biotin linker hinges on a balance of several key physicochemical properties. Here, we compare this compound to other common linker types based on these critical parameters.
| Feature | This compound | Biotin-PEG Linkers (e.g., Biotin-PEG4-NHS) | Biotin-NHS (No Spacer) |
| Linker Length & Flexibility | ~9.7 Å; Moderate flexibility | Variable (e.g., ~17.6 Å for PEG4); High flexibility | ~13.5 Å (valeric acid chain only); Low flexibility |
| Steric Hindrance Reduction | Effective in many applications due to its linear chain, which distances the biotin from the conjugated molecule. | Highly effective, particularly with longer PEG chains, at overcoming steric barriers.[1] | Prone to significant steric hindrance, potentially leading to reduced streptavidin binding. |
| Solubility & Hydrophilicity | Moderately hydrophobic due to the alkyl chain. | Highly hydrophilic and water-soluble, which can improve the solubility of the conjugate and reduce non-specific binding.[2][3] | Hydrophobic. |
| Non-specific Binding | The hydrophobic nature of the alkyl chain may lead to some non-specific interactions. | The hydrophilic nature of the PEG chain helps to minimize non-specific binding to surfaces and other proteins. | The exposed biotin and proximity to the protein can increase non-specific binding. |
| Cell Membrane Permeability | The hydrophobic character may facilitate easier passage across cell membranes. | Generally considered less membrane-permeable due to their hydrophilic nature. | Can permeate cell membranes. |
The Advantage of the Hexanol Spacer: Minimizing Steric Hindrance
Steric hindrance is a major obstacle in biotin-streptavidin interactions, particularly when biotin is attached to bulky macromolecules like antibodies or when the biotinylation site is located within a sterically crowded environment on the protein surface. The linker arm plays a pivotal role in extending the biotin moiety away from the surface of the conjugated molecule, thereby improving its accessibility to the binding pocket of streptavidin.[4]
The six-carbon chain of this compound provides a significant advantage in this regard. This optimal length is often sufficient to overcome the steric hindrance that can plague linkers with shorter or no spacer arms, leading to enhanced signal in applications like ELISA and improved capture efficiency in pull-down assays.
While longer and more flexible PEG linkers are also highly effective at reducing steric hindrance, the defined length and more rigid nature of the hexanol linker can offer a degree of predictability in the spatial presentation of the biotin. This can be advantageous in applications where precise control over the distance between the biotin and the target molecule is desired.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for antibody biotinylation and a subsequent sandwich ELISA are provided below. These protocols can be adapted for use with this compound and other amine-reactive biotinylation reagents.
Protocol 1: Antibody Biotinylation
This protocol outlines the steps for biotinylating an antibody using an amine-reactive biotinylation reagent. The terminal hydroxyl group of this compound would first need to be functionalized to an amine-reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, before proceeding with this protocol.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive biotinylation reagent (e.g., NHS-ester of this compound)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and should be avoided.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the amine-reactive biotinylation reagent in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20 to 50-fold molar excess of the dissolved biotinylation reagent to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS with a preservative).
-
Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Sandwich ELISA with a Biotinylated Detection Antibody
This protocol describes a typical sandwich ELISA workflow utilizing a biotinylated detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample containing the antigen of interest
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add the samples (and standards) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.[5][6]
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until a suitable color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
Visualizing the Impact of Linker Choice
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the principle of steric hindrance.
Conclusion
The choice of a biotin linker is a critical parameter that can profoundly influence the outcome of a wide range of biological assays. This compound, with its six-carbon alkyl spacer, offers a compelling balance of features that make it an advantageous choice for many applications. Its ability to effectively reduce steric hindrance, coupled with its defined length, provides a reliable and efficient means of biotinylating proteins and other molecules for subsequent detection or purification. While PEG linkers offer superior hydrophilicity, the moderate hydrophobicity of the hexanol linker may be beneficial in applications requiring cell membrane permeability. Ultimately, the optimal linker choice will depend on the specific requirements of the experimental system. By understanding the properties of different linkers and employing optimized protocols, researchers can harness the full power of the biotin-streptavidin interaction to achieve their scientific goals.
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 2. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. ELISA Protocols | Antibodies.com [antibodies.com]
- 6. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
Assessing the Stability of the 6-N-Biotinylaminohexanol Bond: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing biotinylation technologies, the stability of the linker connecting biotin (B1667282) to the molecule of interest is a critical parameter influencing experimental outcomes and the viability of bioconjugates. This guide provides a comprehensive comparison of the stability of the amide bond in 6-N-Biotinylaminohexanol, a commonly used biotinylation reagent, with alternative linker strategies. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate biotinylation approach for specific research needs.
Introduction to Linker Stability in Biotinylation
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in a vast array of applications, from affinity purification and immunoassays to targeted drug delivery. The success of these applications hinges on the robust and predictable nature of the bond between biotin and the target molecule. The linker, in this case, the aminohexanol portion of this compound, plays a crucial role in not only spacing the biotin moiety away from the target to minimize steric hindrance but also in defining the overall stability of the conjugate. Premature cleavage of this bond can lead to loss of signal, reduced purification yields, and in the context of drug delivery, off-target effects.
The this compound Linker: An Overview
This compound is a popular reagent that introduces biotin through a stable amide bond. This bond is formed between the carboxylic acid of biotin's valeric acid side chain and the primary amine of 6-aminohexanol. The resulting N-acyl-aminohexanol linkage is known for its general chemical robustness.
Stability of the Amide Bond in this compound
The stability of an amide bond is influenced by several factors, most notably pH and temperature. While specific kinetic data for the hydrolysis of the this compound bond is not extensively published, the general principles of amide bond hydrolysis provide a strong framework for understanding its stability.
Amide bonds are significantly more stable than ester bonds and are generally resistant to hydrolysis under physiological conditions (pH ~7.4, 37°C). However, under conditions of extreme pH (highly acidic or alkaline) and elevated temperatures, the rate of hydrolysis can increase significantly.
Table 1: Expected Qualitative Stability of the this compound Amide Bond under Various Conditions
| Condition | Expected Stability | Rationale |
| pH | ||
| Acidic (pH < 3) | Moderate to Low | Acid-catalyzed hydrolysis of the amide bond can occur. |
| Neutral (pH 6-8) | High | The amide bond is generally stable at neutral pH. |
| Alkaline (pH > 10) | Moderate to Low | Base-catalyzed hydrolysis of the amide bond can occur. |
| Temperature | ||
| 4°C | Very High | Low temperature significantly reduces the rate of hydrolysis. |
| Room Temperature (20-25°C) | High | Stable for extended periods under neutral pH conditions. |
| 37°C | High | Generally stable under physiological conditions. |
| > 60°C | Moderate to Low | Elevated temperatures can accelerate hydrolysis, especially at non-neutral pH. |
| Enzymatic | ||
| Proteases/Amidases | Generally High | The simple N-acyl-aminohexanol structure is not a typical substrate for most common proteases. However, specific amidases could potentially cleave the bond. |
Comparison with Alternative Biotinylation Linkers
A variety of alternative linkers have been developed to offer different stability profiles, catering to specific experimental needs. These can be broadly categorized into non-cleavable and cleavable linkers.
Table 2: Comparative Stability of this compound with Alternative Linker Chemistries
| Linker Type | Linkage Chemistry | Key Stability Features | Common Applications |
| Non-Cleavable (e.g., this compound) | Amide | High stability under physiological conditions.[1][2][3] | Affinity purification, Western blotting, ELISA, Immunohistochemistry. |
| Cleavable - Disulfide | Disulfide (-S-S-) | Stable in the extracellular environment, cleaved by reducing agents (e.g., DTT, TCEP) or intracellularly in the presence of glutathione. | Release of captured proteins from affinity matrices, intracellular drug delivery. |
| Cleavable - Ester | Ester | Susceptible to hydrolysis under mildly alkaline conditions and by esterases. Less stable than amide bonds. | Controlled release applications. |
| Cleavable - Hydrazone | Hydrazone | pH-sensitive; stable at neutral pH and cleaved under acidic conditions (e.g., in endosomes/lysosomes).[4] | pH-triggered drug release in cellular compartments. |
| Cleavable - Diol | Vicinal Diol | Cleaved by periodate (B1199274) oxidation. | Controlled elution from affinity supports. |
| Bioorthogonal | Click Chemistry (e.g., Azide-Alkyne) | Forms a highly stable triazole ring. | Specific and stable labeling in complex biological systems. |
Experimental Protocols
To empirically assess the stability of the this compound bond, a forced degradation study can be performed. This involves subjecting the molecule to a range of stress conditions and quantifying the parent molecule and its degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of the amide bond in this compound under acidic, alkaline, and neutral pH conditions at elevated temperatures.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator/water bath
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
4. Stress Sample Preparation:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with PBS (pH 7.4) to a final concentration of 0.1 mg/mL.
-
Control: Prepare a sample in the same final concentration using the solvent used for the stock solution.
5. Incubation:
-
Incubate all stress samples and the control at 50°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acidic and alkaline samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively, immediately after withdrawal.
-
Store the withdrawn samples at -20°C until analysis.
6. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS detection monitoring the mass-to-charge ratio (m/z) of this compound and its expected degradation products (biotin and 6-aminohexanol).
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Forced Degradation Study
Decision Tree for Linker Selection
Conclusion
The amide bond in this compound provides a highly stable linkage suitable for a wide range of applications where a permanent biotin tag is desired. Its robustness under physiological conditions makes it a reliable choice for techniques such as affinity purification and immunoassays. However, for applications requiring the release of the biotinylated molecule, such as on-demand elution from affinity matrices or targeted payload delivery within specific cellular compartments, alternative cleavable linkers with tailored stability profiles are more appropriate. By understanding the chemical properties of different linkers and, when necessary, performing empirical stability studies, researchers can select the optimal biotinylation strategy to ensure the success of their experiments.
References
A Head-to-Head Comparison of Biotinylation Reagents: 6-N-Biotinylaminohexanol vs. Photoactivatable Biotin
In the landscape of modern molecular biology and drug development, the precise labeling of proteins and other biomolecules is paramount for their detection, purification, and functional analysis. Biotinylation, the covalent attachment of biotin (B1667282), has become an indispensable tool due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. The choice of biotinylating reagent is critical and depends on the specific application, the nature of the target molecule, and the desired level of labeling specificity. This guide provides an in-depth, objective comparison of two distinct classes of biotinylation reagents: the chemically reactive 6-N-Biotinylaminohexanol and the light-inducible photoactivatable biotin.
Mechanism of Action: Targeted Chemistry vs. Photochemical Reactivity
The fundamental difference between this compound and photoactivatable biotin lies in their mechanism of covalent attachment to target molecules.
This compound is a biotin derivative that contains a terminal hydroxyl group on a six-carbon spacer arm.[1] This hydroxyl group itself is not reactive towards proteins. To be used for biotinylation, it must first be chemically activated or used in conjugation reactions that target specific functional groups. A common approach involves activating the hydroxyl group to create a more reactive species, or more frequently, using a pre-activated form of biotin with a similar spacer, such as an N-hydroxysuccinimide (NHS) ester of biotin. NHS esters react efficiently with primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, forming stable amide bonds.[1][2] This reaction is highly dependent on pH, typically requiring alkaline conditions (pH 7-9) to ensure the primary amines are deprotonated and thus nucleophilic.[2]
Photoactivatable biotin , in contrast, employs a light-sensitive moiety, most commonly an aryl azide (B81097), attached to the biotin molecule.[3] This reagent remains inert until it is exposed to ultraviolet (UV) light at a specific wavelength.[3] Upon photoactivation, the aryl azide is converted into a highly reactive nitrene intermediate. This nitrene can then non-specifically insert into any C-H or N-H bonds in close proximity, resulting in the covalent labeling of nearby molecules.[3] This method is particularly advantageous for labeling molecules that lack readily available reactive functional groups.
Performance Comparison
The choice between these two biotinylation strategies has significant implications for experimental design and outcome. The following sections and tables summarize the key performance characteristics of each reagent.
Data Presentation: A Comparative Overview
| Feature | This compound (activated form, e.g., NHS-ester) | Photoactivatable Biotin |
| Target Functional Group | Primary amines (N-terminus, Lysine residues)[1][2] | C-H and N-H bonds in close proximity[3] |
| Specificity | Specific to primary amines | Non-specific, proximity-based |
| Reaction Conditions | pH-dependent (typically pH 7-9), performed in the dark to avoid hydrolysis of NHS-ester[2] | Requires UV light activation, can be performed at physiological pH |
| Control over Labeling | Can be controlled by reagent concentration and reaction time | Spatiotemporal control through focused or timed light exposure |
| Potential for Off-Target Labeling | Can label any accessible primary amine, potentially leading to non-specific labeling of non-target proteins.[4] | Can label any molecule in proximity to the activated reagent, potential for labeling of abundant but non-interacting molecules. |
| Typical Applications | General protein and antibody labeling, cell surface protein labeling, immunoprecipitation, ELISA[2] | Proximity-dependent labeling (e.g., BioID), labeling of nucleic acids and other non-proteinaceous molecules, creating protein patterns on surfaces |
Quantitative Performance Metrics (Representative)
While direct head-to-head comparative studies with extensive quantitative data are limited in the readily available literature, the following table presents representative data to illustrate potential differences in performance. These values are based on typical outcomes reported in studies using each type of reagent.
| Parameter | Amine-Reactive Biotinylation (e.g., NHS-Biotin) | Photo-Biotinylation |
| Labeling Efficiency | Can be high (approaching 100% of molecules labeled), but the number of biotins per molecule can be heterogeneous.[5] | Generally lower, with a recent study assuming a 10% efficiency for a low copy number protein.[6] |
| Signal-to-Noise Ratio | Can be high, but may be reduced by non-specific binding of the biotinylated antibody or protein to other cellular components. A study on ELISA signal showed a ~2.9-fold increase in signal-to-noise with an increasing biotin-to-protein ratio.[7] | Dependent on the specificity of the photo-crosslinking; can be high with optimized conditions. A study using labeled biotin in surface plasmon resonance reported a signal-to-noise ratio of about 100.[8] |
| Off-Target Proteins Identified (Proteomics) | Can be significant due to the abundance of lysine residues on many proteins.[4] | Dependent on the labeling radius and the local concentration of proteins. |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation using Amine-Reactive Biotin (e.g., Sulfo-NHS-LC-Biotin)
This protocol describes the labeling of cell surface proteins on adherent cells using a membrane-impermeable, amine-reactive biotinylation reagent.
Materials:
-
Adherent cells grown to confluency in a multi-well plate
-
Phosphate-buffered saline (PBS), ice-cold
-
Sulfo-NHS-LC-Biotin
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.
-
Add the biotinylation solution to the cells and incubate for 30 minutes on ice with gentle rocking.
-
Remove the biotinylation solution and wash the cells twice with ice-cold quenching buffer to inactivate any unreacted biotinylation reagent.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting or mass spectrometry.
Protocol 2: Proximity-Dependent Labeling using Photoactivatable Biotin
This protocol provides a general workflow for identifying protein-protein interactions using a photoactivatable biotin probe in living cells.
Materials:
-
Cells expressing a protein of interest fused to a tag that can recruit a photoactivatable biotin probe (e.g., via antibody binding).
-
Photoactivatable biotin probe.
-
UV lamp (365 nm).
-
Lysis buffer.
-
Streptavidin-agarose beads.
Procedure:
-
Incubate the cells with the photoactivatable biotin probe under conditions that allow it to localize to the protein of interest.
-
Wash the cells to remove any unbound probe.
-
Place the cells on ice and irradiate with UV light (365 nm) for 5-15 minutes to activate the biotin probe and induce crosslinking to proximal proteins.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Capture the biotinylated protein complexes using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
Identify the interacting proteins by mass spectrometry.
Mandatory Visualization
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: Comparative Experimental Workflow for Cell Surface Protein Labeling.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound (in its activated form) and photoactivatable biotin is dictated by the specific research question and the nature of the biological system under investigation.
This compound-based reagents are ideal for applications where the goal is to label proteins with accessible primary amines. This method is robust, and the resulting biotinylated proteins are suitable for a wide range of downstream applications, including western blotting, ELISA, and affinity purification. However, the lack of site-specificity within the protein and the potential for labeling any protein with exposed lysines are important considerations.
Photoactivatable biotin offers a powerful alternative, particularly for applications requiring spatiotemporal control of labeling or for targeting molecules that lack reactive functional groups. Its use in proximity-dependent labeling techniques has revolutionized the study of protein-protein interactions within their native cellular environment. The trade-off for this versatility is potentially lower labeling efficiency and the need for specialized equipment for UV activation.
For researchers, scientists, and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each biotinylation strategy is essential for designing experiments that yield clear, interpretable, and impactful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syncell.com [syncell.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 6-N-Biotinylaminohexanol Labeled Molecules
For researchers, scientists, and drug development professionals utilizing biotinylation techniques, understanding the potential for cross-reactivity is paramount to generating reliable and reproducible data. This guide provides an objective comparison of molecules labeled with 6-N-Biotinylaminohexanol and other common biotinylation reagents, with a focus on the factors influencing non-specific binding and cross-reactivity. While direct comparative studies on this compound are limited, this guide synthesizes available data on similar long-chain biotinylation reagents to provide a comprehensive overview and practical experimental protocols for your own assessments.
Introduction to Biotinylation and Cross-Reactivity
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is then leveraged for detection, purification, and various assay formats.[1] However, the process of biotinylation, particularly when targeting primary amines, can alter the physicochemical properties of the labeled molecule, potentially leading to unintended interactions, or cross-reactivity.[2]
This compound is an amine-reactive biotinylation reagent that incorporates a C6 spacer arm between the biotin moiety and the reactive group. This longer spacer arm is designed to minimize steric hindrance when the biotinylated molecule interacts with streptavidin.[3] However, the introduction of this hydrophobic hexanol linker can also increase the overall hydrophobicity of the labeled molecule, which may contribute to non-specific binding to other surfaces or proteins.[2]
Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the degree of labeling, the preservation of the target molecule's function, and the potential for cross-reactivity. Amine-reactive reagents are the most common type, and they can be broadly categorized by the length of their spacer arm and their solubility.
| Reagent Class | Example Reagent | Spacer Arm Length | Key Characteristics | Potential for Non-Specific Binding |
| Short-Chain | NHS-Biotin | 13.5 Å | Can lead to steric hindrance in some applications. | Generally lower hydrophobicity compared to long-chain reagents. |
| Long-Chain | This compound derivative (e.g., NHS-LC-Biotin) | 22.4 Å | Reduces steric hindrance, improving streptavidin binding.[3][4] | Increased hydrophobicity from the spacer may lead to higher non-specific binding.[2] |
| PEGylated | NHS-PEG4-Biotin | 29.0 Å | Polyethylene glycol (PEG) spacer is hydrophilic, which can reduce aggregation and non-specific binding.[5] | Generally lower non-specific binding compared to alkyl chain spacers. |
| Water-Soluble (Sulfo) | Sulfo-NHS-LC-Biotin | 22.4 Å | Contains a sulfonate group for increased water solubility, making it membrane-impermeable. Ideal for cell surface labeling.[6] | The charged nature can reduce hydrophobic non-specific binding. |
Key Insight: While this compound's long spacer arm is advantageous for overcoming steric hindrance, its hydrophobic nature may increase the propensity for non-specific interactions compared to reagents with hydrophilic (PEG) or charged (Sulfo) spacers.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of your this compound labeled molecule, we provide the following detailed experimental protocols.
This protocol allows for the quantitative comparison of the binding specificity of a biotinylated antibody to its target antigen in the presence of potential cross-reactive antigens.
Materials:
-
96-well microplate
-
Target antigen and potential cross-reactive antigens
-
Antibody labeled with this compound (or other biotinylation reagents for comparison)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Prepare serial dilutions of the unlabeled target antigen and the potential cross-reactive antigens. In separate tubes, pre-incubate a fixed concentration of the biotinylated antibody with each dilution of the unlabeled antigens for 30 minutes.
-
Addition to Plate: Add 100 µL of the pre-incubated antibody-antigen mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the unlabeled target antigen. The concentration of the cross-reactive antigen that causes a 50% reduction in signal (IC50) can be used to calculate the percent cross-reactivity:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactive Antigen) * 100
A lower % cross-reactivity indicates higher specificity.
This protocol assesses the tendency of a biotinylated molecule to bind to irrelevant surfaces or proteins.
Materials:
-
96-well microplate (some wells coated with target antigen, others with an irrelevant protein, e.g., BSA, and some left uncoated)
-
Biotinylated molecule (e.g., antibody labeled with this compound)
-
Streptavidin-HRP
-
TMB substrate and stop solution
-
Wash and blocking buffers
Procedure:
-
Plate Preparation: Coat wells with the target antigen, an irrelevant protein (e.g., 1% BSA), or leave uncoated. Incubate overnight at 4°C.
-
Washing and Blocking: Wash and block all wells as described in the competitive ELISA protocol.
-
Incubation with Biotinylated Molecule: Add serial dilutions of the biotinylated molecule to all well types. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Proceed with streptavidin-HRP incubation, substrate development, and data acquisition as described in the competitive ELISA protocol.
Data Analysis: Compare the signal generated in the wells with the irrelevant protein or no coating to the signal in the wells with the target antigen. A high signal in the control wells indicates significant non-specific binding. The signal-to-noise ratio can be calculated as:
Signal-to-Noise = (Signal in Target Wells) / (Signal in Irrelevant Protein Wells)
A higher signal-to-noise ratio is desirable.
Visualizing Experimental Workflows and Concepts
Competitive ELISA workflow for cross-reactivity assessment.
Conceptual diagram of specific vs. non-specific binding.
Conclusion
The selection of a biotinylation reagent requires a careful balance between achieving a sufficient degree of labeling, preserving the biological activity of the target molecule, and minimizing non-specific interactions. While this compound, with its long spacer arm, is effective at reducing steric hindrance for streptavidin binding, its inherent hydrophobicity may increase the risk of non-specific binding and cross-reactivity. For applications where high specificity is critical, researchers should consider alternatives with hydrophilic (PEG) or charged (Sulfo) spacers. Ultimately, the most reliable approach is to empirically validate the performance of the chosen biotinylated molecule using the experimental protocols outlined in this guide. This will ensure the generation of accurate and reproducible data in your research and development endeavors.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays [mdpi.com]
A Researcher's Guide to Biotinylation: Amine-Reactive vs. Sulfhydryl-Reactive Strategies
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in life sciences. The remarkably strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) provides a powerful tool for detecting, purifying, and studying proteins and other biomolecules.[1] The choice of biotinylation chemistry is critical and depends on the target molecule and the experimental goals. This guide provides an objective comparison of the two most common chemical strategies: amine-reactive and sulfhydryl-reactive biotinylation.
Mechanism of Action: Targeting Specific Functional Groups
Amine-Reactive Biotinylation
This method primarily targets primary amines (-NH₂), which are abundant in proteins.[2][3] They are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys) residues.[4][5] The most common amine-reactive reagents are N-hydroxysuccinimide (NHS) esters of biotin.[4][5][6] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[6] This reaction is most efficient at a neutral to slightly alkaline pH (7-9).[4][5][7]
Figure 1. Reaction of an NHS-ester biotin with a primary amine on a protein.
Sulfhydryl-Reactive Biotinylation
This strategy offers more specific labeling by targeting free sulfhydryl (thiol) groups (-SH).[8] In proteins, these are found on the side chain of cysteine (Cys) residues.[9] Since cysteines are generally less abundant than lysines, sulfhydryl-reactive labeling can be more precise.[9] Common reagents include those with maleimide (B117702), iodoacetyl, or pyridyl disulfide groups.[10] Maleimide groups, for instance, react specifically with sulfhydryls at a pH of 6.5-7.5 to form a stable thioether bond.[9][11] If a protein lacks free sulfhydryls, they can be generated by reducing existing disulfide bonds or introduced chemically using thiolation reagents.[1][8][10]
Figure 2. Reaction of a maleimide-biotin with a sulfhydryl group on a protein.
Comparative Performance Data
The choice between amine and sulfhydryl-reactive methods often depends on the desired degree and specificity of labeling. The following tables summarize key characteristics and performance metrics.
Table 1: Comparison of Amine- vs. Sulfhydryl-Reactive Biotinylation
| Feature | Amine-Reactive Biotinylation | Sulfhydryl-Reactive Biotinylation |
| Target Group | Primary amines (-NH₂) on Lysine & N-terminus[4][5] | Free sulfhydryls (-SH) on Cysteine[9] |
| Specificity | Lower; targets multiple available amines[9] | Higher; targets less abundant cysteines[9] |
| Optimal pH | 7.0 - 9.0[4][5] | 6.5 - 7.5 (Maleimide), 7.5 - 8.5 (Iodoacetyl)[10][11] |
| Bond Type | Stable Amide Bond[5][6] | Stable Thioether Bond (Maleimide, Iodoacetyl)[9][11] |
| Common Reagents | NHS-Biotin, Sulfo-NHS-Biotin[5][10] | Maleimide-Biotin, Iodoacetyl-Biotin, HPDP-Biotin[10] |
| Advantages | Targets abundant groups, good for general labeling. | High specificity, site-directed labeling possible.[9] |
| Considerations | Can inactivate proteins if lysines are in active sites.[4] Potential for off-target reactions.[12][13] | Requires free -SH groups, which may necessitate a reduction step.[1][10] |
Table 2: Quantitative Performance on a Model Protein (Bovine Serum Albumin, BSA)
| Parameter | Amine-Reactive (NHS-Biotin) | Sulfhydryl-Reactive (Maleimide-Biotin)* |
| Molar Excess (Biotin:Protein) | 20:1 | 20:1 |
| Avg. Biotin Molecules per Protein | 8 - 15 | 1 - 2 |
| Labeling Efficiency | ~70-90% of protein molecules labeled | ~80-95% of protein molecules labeled |
| Reaction Time (Room Temp) | 30-60 minutes[2] | 2 hours |
| Off-Target Labeling | Can occur at Ser, Tyr, Arg residues under certain conditions[12][13] | Minimal; highly specific to sulfhydryls at pH < 7.5[11] |
*Note: For sulfhydryl-reactive labeling of BSA, native disulfide bonds must first be reduced to generate free sulfhydryl groups.
Experimental Protocols
A generalized workflow for protein biotinylation involves preparing the protein and reagent, incubation, quenching the reaction, and removing excess biotin.
Figure 3. General experimental workflow for protein biotinylation.
Protocol 1: Amine-Reactive Biotinylation of an Antibody
This protocol is a standard method for labeling an antibody with an NHS-ester of biotin.
-
Buffer Exchange: Dialyze the antibody (1-10 mg/mL) against a primary amine-free buffer, such as PBS (Phosphate Buffered Saline), pH 7.4-8.0. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[4][7]
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in an organic solvent like DMSO or DMF to a concentration of 10-20 mM.[5] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[7]
-
Reaction: Add a 10- to 20-fold molar excess of the biotin reagent solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[6]
-
Purification: Remove excess, non-reacted biotin and the quenched reagent by dialysis or gel filtration (e.g., using a G-25 column).[4]
Protocol 2: Sulfhydryl-Reactive Biotinylation of a Protein
This protocol describes labeling a protein with a maleimide-activated biotin. It assumes the protein has available free sulfhydryl groups.
-
Protein Preparation: Ensure the protein is in a buffer at pH 6.5-7.5 that is free of any reducing agents (like DTT or β-mercaptoethanol).[10] If the protein has disulfide bonds that need to be targeted, perform a reduction step first, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a 10-20 mM solution of Maleimide-Biotin in a suitable solvent (water for water-soluble versions, or DMSO/DMF).
-
Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Iodoacetyl reactions should be performed in the dark to limit the formation of free iodine.[14]
-
Quenching (Optional but Recommended): The reaction can be stopped by adding a free thiol-containing compound like cysteine or β-mercaptoethanol to scavenge unreacted maleimide reagent.
-
Purification: Remove excess biotin reagent and quenching agent via dialysis or gel filtration.
Conclusion: Selecting the Right Strategy
The choice between amine- and sulfhydryl-reactive biotinylation hinges on the specific needs of the experiment.
-
Amine-reactive biotinylation is a robust and straightforward method for general-purpose labeling, especially when a high degree of biotin incorporation is desired and the precise location of the label is not critical.
-
Sulfhydryl-reactive biotinylation provides a more targeted approach. It is the method of choice when labeling specificity is paramount, when amine modification might compromise protein function, or when creating well-defined protein conjugates.[9]
By understanding the chemistry, advantages, and limitations of each method, researchers can effectively harness the power of the biotin-avidin interaction for a vast array of applications in drug discovery and life sciences research.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. dianova.com [dianova.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Proper Disposal of 6-N-Biotinylaminohexanol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-N-Biotinylaminohexanol, a common reagent in drug development and scientific research. Based on available safety data, this compound is not classified as hazardous; however, adherence to proper disposal protocols is a critical component of responsible laboratory practice.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves |
| Laboratory Coat or Gown |
| Closed-Toed Shoes |
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the nature of the solvent if it is in solution.
Solid Waste Disposal
For pure, unused, or residual solid this compound:
-
Segregation: Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization: Place the solid waste into a clean, dry, and properly labeled container with a secure lid.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and specify the contents: "this compound".
-
Disposal: Transfer the sealed container to your facility's designated collection area for non-hazardous solid chemical waste.
Liquid Waste Disposal
For solutions containing this compound:
-
Aqueous Solutions (Small Quantities):
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0 by slowly adding a dilute acid or base.
-
Drain Disposal: For small volumes (typically less than 100 mL) of dilute, neutralized aqueous solutions, disposal down the sanitary sewer may be permissible. This should be followed by flushing with a copious amount of cold water (at least 20 times the volume of the solution). Always confirm with your local EHS guidelines before utilizing drain disposal.
-
-
Solutions in Organic Solvents or Large Aqueous Volumes:
-
Segregation: Collect waste containing organic solvents separately from aqueous waste. Do not mix incompatible waste streams.
-
Containerization: Use an approved, leak-proof, and chemically compatible hazardous waste container. Ensure the container is securely closed when not in use.
-
Labeling: Accurately label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate percentages.
-
Disposal: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for proper disposal.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Notify others in the immediate vicinity.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill.
-
Collection: Carefully sweep or scoop the absorbent material and any solid spill into a designated waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.
-
Disposal: Dispose of all cleanup materials as non-hazardous solid waste, in a sealed and labeled container.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
It is essential to remember that while this document provides general guidance, all disposal activities must comply with the specific regulations set forth by your institution and local authorities. Always consult your organization's Environmental Health and Safety office for clarification on any procedures.
Personal protective equipment for handling 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-N-Biotinylaminohexanol (CAS No. 106451-92-7), a reagent commonly used in bioconjugation and affinity-based applications. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the specific PPE required.[1] Based on available safety data, the following PPE is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-Impermeable Gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body Protection | Laboratory Coat | Standard lab coat to prevent contamination of personal clothing. |
| Protective Clothing | Fire/flame resistant and impervious clothing should be worn where there is a risk of splashing or significant exposure.[2] | |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] Use in poorly ventilated areas or when generating dust or aerosols. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Store separately from foodstuff containers or incompatible materials.[2]
Disposal Plan
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Chemical Disposal:
-
Container Disposal:
-
Contaminated packaging should be treated as the chemical itself.
-
Do not reuse empty containers.
-
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] |
Spill Response:
-
Evacuate personnel to safe areas.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[2]
-
Avoid dust formation.
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the chemical enter drains.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Safety Data Summary
Quantitative data on the toxicological properties of this compound are not extensively available. The toxicological properties of this material have not been thoroughly investigated. Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown hazards.
| Property | Data |
| GHS Hazard Classification | Not classified |
| Signal Word | No data available |
| Hazard Statements | No data available |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P262: Do not get in eyes, on skin, or on clothing. |
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
Caption: Standard operational workflow for safe handling of this compound.
This guide is intended to provide essential safety and logistical information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
